1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Description
BenchChem offers high-quality 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNQMLSTCVEMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Application of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one: A Technical Guide
An important clarification for our readers: Initial research for the compound "1-(2-Amino-4-methylphenyl)pyrrolidin-2-one" did not yield a specific Chemical Abstracts Service (CAS) number, suggesting it may be a novel or less-documented substance. To provide a comprehensive and scientifically grounded technical guide, this document will focus on the closely related and well-documented isomer, 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one , which is identified by the CAS number 13691-29-7 . This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, properties, and potential applications of this compound.
Introduction to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one
1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a substituted aromatic pyrrolidinone. The pyrrolidinone ring is a five-membered lactam that is a common structural motif in many biologically active compounds and pharmaceuticals. The presence of an amino-substituted methylphenyl group attached to the nitrogen of the pyrrolidinone ring opens up a wide range of possibilities for further chemical modifications and makes it a valuable building block in medicinal chemistry. The pyrrolidine moiety is found in over twenty FDA-approved drugs, highlighting its significance in drug discovery.[1][2]
The strategic placement of the amino and methyl groups on the phenyl ring influences the molecule's electronic properties and steric hindrance, which can, in turn, affect its reactivity and interaction with biological targets. Understanding the synthesis and chemical behavior of this compound is crucial for its effective utilization in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 13691-29-7 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| Appearance | Solid (form may vary) | |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
Synthesis and Mechanistic Insights
The synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one typically involves the formation of the amide bond within the pyrrolidinone ring and the concurrent or subsequent introduction of the substituted phenyl group. A general synthetic approach is outlined below.
General Synthetic Pathway
A plausible and commonly employed synthetic strategy for N-aryl lactams is the condensation of a gamma-amino acid or its ester derivative with an appropriate aniline. In the case of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, the synthesis could be envisioned through the reaction of 4-aminobutyric acid or its ester with 4-amino-2-methylaniline.
Alternatively, a more versatile approach involves the reaction of a precursor lactam with a substituted aryl halide under transition-metal-catalyzed cross-coupling conditions, such as the Buchwald-Hartwig amination.
Below is a diagram illustrating a conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, step-by-step protocol based on established chemical principles for the synthesis of N-aryl pyrrolidinones.
Step 1: Synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidin-2-one
-
To a solution of 4-nitro-2-methylaniline (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene, add γ-butyrolactone (1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-methyl-4-nitrophenyl)pyrrolidin-2-one.
Step 2: Reduction of the Nitro Group to Synthesize 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one
-
Dissolve the 1-(2-methyl-4-nitrophenyl)pyrrolidin-2-one (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
If using SnCl₂, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one.
Analytical Characterization
The identity and purity of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one can be confirmed using a variety of analytical techniques.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic protons and carbons of the 2-methyl-4-aminophenyl group, as well as the aliphatic protons and carbons of the pyrrolidinone ring. The integration of the proton signals will correspond to the number of protons in each environment. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the lactam, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the compound. A single sharp peak under various mobile phase conditions would indicate a high degree of purity. |
Applications in Drug Discovery and Development
The structural features of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one make it an attractive scaffold for the development of new therapeutic agents.
As a Building Block for Bioactive Molecules
The primary amino group on the phenyl ring serves as a versatile handle for further chemical modifications. It can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of functional groups and build more complex molecules. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Potential as a Privileged Scaffold
The pyrrolidinone ring system is considered a "privileged scaffold" in medicinal chemistry, as it is capable of binding to a variety of biological targets with high affinity.[2] By attaching the substituted phenyl ring, the molecule's properties can be fine-tuned to target specific enzymes, receptors, or ion channels.
Analogues and Their Biological Activities
While specific biological activities for 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one are not extensively reported, related pyrrolidinone derivatives have shown a broad range of pharmacological effects, including antibacterial, antifungal, anticancer, and anticonvulsant activities.[4] For instance, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been investigated as potent inhibitors of dopamine and norepinephrine transporters.[5][6] This suggests that derivatives of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one could be explored for their potential in treating neurological and psychiatric disorders.
The following diagram illustrates the potential derivatization of the core structure for drug discovery applications.
Caption: Potential derivatization pathways and therapeutic applications of the core molecule.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(4-Amino-2-methylphenyl)pyrrolidin-2-one (CAS 13691-29-7) represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful optimization, is achievable through established chemical transformations. The presence of a reactive amino group on a privileged pyrrolidinone scaffold provides a platform for the generation of diverse chemical libraries for screening against a multitude of biological targets. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising chemical entity.
References
- Vertex AI Search. (2025).
- RCI Labscan Limited. (2020, April 1).
- Fisher Scientific. (n.d.).
- Jubilant Ingrevia. (n.d.).
- Fisher Scientific. (2009, September 26).
- Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.
- BLDpharm. (n.d.). 13691-29-7|1-(4-Amino-2-methylphenyl)pyrrolidin-2-one.
- United Nations Office on Drugs and Crime. (n.d.).
- Guidechem. (n.d.). 1-(4-methylphenyl)-2-pyrrolidinone 3063-79-4.
- MilliporeSigma. (n.d.). 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0.
- Sigma-Aldrich. (n.d.). 4-amino-1-(4-methylphenyl)-2-pyrrolidinone hydrochloride | 1114823-56-1.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- ACS Publications. (2006, January 25). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors | Journal of Medicinal Chemistry.
- PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
- PharmaBlock. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. | Download Scientific Diagram.
- Wikisource. (2018, August 29). Page:NIOSH Manual of Analytical Methods - 1302.pdf/1.
- Fisher Scientific. (2009, November 12).
- Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4).
- MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
- Semantic Scholar. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.
- PubChem. (n.d.). 4-Amino-1-phenylpyrrolidin-2-one | C10H12N2O | CID 102489.
- ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
Sources
- 1. drugs.ie [drugs.ie]
- 2. You are being redirected... [hit2lead.com]
- 3. 1-(2-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | C16H23NO | CID 11311147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13691-29-7|1-(4-Amino-2-methylphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemistry.tcd.ie [chemistry.tcd.ie]
An In-depth Technical Guide to the Structural Elucidation of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Foreword: The Imperative of Structural Certainty in Drug Development
In the landscape of pharmaceutical development, the unambiguous structural characterization of any new chemical entity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, a substituted γ-lactam. The presence of a lactam ring, a privileged scaffold in medicinal chemistry, suggests its potential biological significance.[1][2] As such, a rigorous and multi-faceted analytical approach is not merely best practice, but a scientific necessity. Impurities, even at trace levels, can significantly impact a drug's safety and stability, making their precise identification and characterization a critical aspect of quality control.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the application of modern analytical techniques.
Strategic Overview of the Elucidation Workflow
The logical flow of our investigation is as follows:
Caption: High-Level Structural Elucidation Workflow
Foundational Analysis: Chromatography for Purity and Isolation
Prior to detailed spectroscopic analysis, establishing the purity of the sample is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, capable of separating the target compound from any starting materials, by-products, or degradation products.[5]
HPLC Method Rationale
Given the aromatic nature and moderate polarity of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, a reversed-phase HPLC method is the logical choice. A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while a mobile phase consisting of a water/acetonitrile or water/methanol gradient allows for fine-tuning of the separation. The inclusion of a small amount of a modifier like formic acid or trifluoroacetic acid can improve peak shape by protonating the primary amine, reducing tailing.
Detailed HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Unveiling the Molecular Blueprint: Spectroscopic Techniques
With a pure sample, we can proceed to the core of the structural elucidation, employing a suite of spectroscopic methods.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.[4] Coupling HPLC with MS (LC-MS) is a powerful technique for analyzing complex mixtures and confirming the molecular weight of the peak of interest.[3]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₁H₁₄N₂O | Based on the chemical name. |
| Monoisotopic Mass | 190.1106 g/mol | Calculated from the atomic masses of the constituent elements. |
| [M+H]⁺ (ESI) | 191.1184 m/z | Protonation of the primary amine or amide nitrogen in positive ion electrospray ionization. |
The fragmentation of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one in the mass spectrometer is expected to proceed through characteristic cleavages of the pyrrolidinone ring and the bond connecting it to the phenyl ring.
Caption: Predicted ESI-MS/MS Fragmentation Pathway
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
HPLC Conditions: As described in section 2.2.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: 50-500 m/z
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment and connectivity of each proton and carbon atom.[7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | m | 3H | Aromatic protons | The electron-donating amino and methyl groups will shift the aromatic protons upfield. The substitution pattern will lead to complex splitting. |
| ~3.8 | br s | 2H | -NH₂ | The broad singlet is characteristic of an amino group, and the chemical shift is typical for an aromatic amine. |
| ~3.6 | t | 2H | -N-CH₂- (pyrrolidinone) | The methylene group adjacent to the nitrogen of the lactam will be deshielded. |
| ~2.6 | t | 2H | -CH₂-C=O (pyrrolidinone) | The methylene group adjacent to the carbonyl will also be deshielded. |
| ~2.3 | s | 3H | Ar-CH₃ | A singlet in the typical region for a methyl group attached to an aromatic ring. |
| ~2.1 | m | 2H | -CH₂- (pyrrolidinone) | The central methylene group of the pyrrolidinone ring. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C=O (amide) | The carbonyl carbon of the lactam. |
| ~145 | C-NH₂ (aromatic) | The aromatic carbon attached to the amino group. |
| ~138 | C-CH₃ (aromatic) | The aromatic carbon attached to the methyl group. |
| ~130 | C-N (aromatic) | The aromatic carbon attached to the pyrrolidinone nitrogen. |
| ~120-128 | Aromatic CH | The remaining aromatic carbons. |
| ~48 | -N-CH₂- (pyrrolidinone) | The carbon adjacent to the lactam nitrogen. |
| ~32 | -CH₂-C=O (pyrrolidinone) | The carbon adjacent to the carbonyl group. |
| ~21 | Ar-CH₃ | The methyl carbon. |
| ~18 | -CH₂- (pyrrolidinone) | The central carbon of the pyrrolidinone ring. |
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments to be Performed:
-
¹H NMR: To identify the types and numbers of protons.
-
¹³C NMR: To identify the types and numbers of carbons.
-
DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[8]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400-3300 | Medium, sharp (doublet) | Primary Amine | N-H stretch |
| 3050-3000 | Weak | Aromatic C-H | C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H | C-H stretch |
| ~1680 | Strong | Amide (Lactam) | C=O stretch |
| 1620-1580 | Medium | Aromatic Ring | C=C stretch |
| 1250-1000 | Strong | C-N | C-N stretch |
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Synthesis and Conclusion: Assembling the Evidence
The final step in the structural elucidation process is the careful integration of all the data obtained.
-
Mass Spectrometry confirms the molecular formula C₁₁H₁₄N₂O.
-
IR Spectroscopy identifies the presence of a primary amine (N-H stretch), an amide/lactam (C=O stretch), aromatic and aliphatic C-H bonds, and C-N bonds.
-
NMR Spectroscopy provides the complete connectivity map. The ¹H and ¹³C NMR data will confirm the presence of a disubstituted phenyl ring, a methyl group, a primary amine, and a pyrrolidinone ring. 2D NMR experiments like COSY, HSQC, and especially HMBC, will be instrumental in definitively connecting the pyrrolidinone ring to the 2-amino-4-methylphenyl moiety. The HMBC correlations between the pyrrolidinone's N-CH₂ protons and the aromatic carbons will be the final, irrefutable piece of evidence.
By following this comprehensive analytical workflow, a complete and unambiguous structural assignment for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one can be achieved with a high degree of confidence, meeting the stringent requirements of the pharmaceutical industry.[3][7]
References
-
Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Open Access Journals - Research and Reviews. Retrieved February 24, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved February 24, 2026, from [Link]
-
How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc. Retrieved February 24, 2026, from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved February 24, 2026, from [Link]
-
Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD.org. Retrieved February 24, 2026, from [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). MDPI. Retrieved February 24, 2026, from [Link]
-
Straightforward construction of functionalized γ-lactams via conjugated-engineered covalent organic framework photocatalysed cascade reactions. (2025, December 1). PMC. Retrieved February 24, 2026, from [Link]
-
1-(2-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023, June 10). MDPI. Retrieved February 24, 2026, from [Link]
-
Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (2025, September 8). JACS Au - ACS Publications. Retrieved February 24, 2026, from [Link]
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). chemrxiv.org. Retrieved February 24, 2026, from [Link]
-
Structures of γ-lactams from natural sources (green box) and as drug... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). Rsc.org. Retrieved February 24, 2026, from [Link]
-
Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. (n.d.). pubs.acs.org. Retrieved February 24, 2026, from [Link]
-
IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
Sources
- 1. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. biomedres.us [biomedres.us]
- 6. ijnrd.org [ijnrd.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Introduction
The N-aryl lactam motif is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of biologically active molecules. The compound 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is a valuable intermediate, featuring a versatile aniline moiety ripe for further functionalization. This guide provides a comprehensive, in-depth protocol for the synthesis of this target molecule, designed for researchers, scientists, and drug development professionals. The described methodology is centered around the robust and highly efficient Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1][2] This document offers not only a step-by-step procedure but also delves into the mechanistic underpinnings and critical experimental parameters that ensure a successful and reproducible synthesis.
Mechanistic Rationale: The Buchwald-Hartwig Amination
The synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is achieved via a palladium-catalyzed cross-coupling reaction between 2-bromo-5-methylaniline and 2-pyrrolidinone. This transformation, a variant of the acclaimed Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[3]
The catalytic cycle, as illustrated below, is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, generated in situ from a palladium(II) precatalyst. This step forms a Pd(II)-aryl complex. Subsequently, the deprotonated lactam (pyrrolidin-2-one) coordinates to the palladium center, followed by reductive elimination to furnish the desired N-aryl lactam product and regenerate the active Pd(0) catalyst.[4]
The choice of ligand is paramount for a successful transformation. Bulky, electron-rich phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are often employed to promote the reductive elimination step and prevent catalyst decomposition.[3] The strong, non-nucleophilic base, sodium tert-butoxide, is utilized to deprotonate the 2-pyrrolidinone, facilitating its coordination to the palladium center.[5]
Materials and Methods
Reagents and Equipment
| Reagent | Supplier | Purity | CAS Number |
| 2-Bromo-5-methylaniline | Major Chemical Supplier | ≥97% | 53078-85-6 |
| 2-Pyrrolidinone | Major Chemical Supplier | ≥99% | 616-45-5 |
| Palladium(II) Acetate | Major Chemical Supplier | 99.9% | 3375-31-3 |
| rac-BINAP | Major Chemical Supplier | ≥97% | 98327-87-8 |
| Sodium tert-Butoxide | Major Chemical Supplier | ≥97% | 865-48-5 |
| Toluene | Major Chemical Supplier | Anhydrous, ≥99.8% | 108-88-3 |
| Ethyl Acetate | Major Chemical Supplier | ACS Grade | 141-78-6 |
| Hexanes | Major Chemical Supplier | ACS Grade | 110-54-3 |
| Silica Gel | Major Chemical Supplier | 60 Å, 230-400 mesh | 7631-86-9 |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Protocol
1. Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 eq), rac-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
The flask is then sealed, evacuated, and backfilled with argon. This process is repeated three times to ensure an inert atmosphere.
2. Reagent Addition:
-
Under a positive flow of argon, add 2-bromo-5-methylaniline (1.0 eq) and 2-pyrrolidinone (1.2 eq) to the flask.
-
Anhydrous toluene is then added via syringe to achieve a final concentration of approximately 0.2 M with respect to the 2-bromo-5-methylaniline.
3. Reaction:
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
4. Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filter cake is washed with additional ethyl acetate.
-
The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 50% ethyl acetate in hexanes) is typically effective.
-
Fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one as a solid.
Characterization and Data
As of the writing of this application note, comprehensive, publicly available experimental spectroscopic data for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is limited. Therefore, the following characterization data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Researchers should use this as a guide and confirm the structure of their synthesized material using standard analytical techniques.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.10-7.20 (m, 1H, Ar-H)
-
6.60-6.70 (m, 2H, Ar-H)
-
4.00-4.20 (br s, 2H, -NH₂)
-
3.60-3.70 (t, 2H, J = 7.0 Hz, -N-CH₂-)
-
2.55-2.65 (t, 2H, J = 8.0 Hz, -CH₂-C=O)
-
2.25 (s, 3H, Ar-CH₃)
-
2.10-2.20 (p, 2H, J = 7.5 Hz, -CH₂-CH₂-CH₂-)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
174.5 (-C=O)
-
145.0 (Ar-C-NH₂)
-
135.0 (Ar-C-CH₃)
-
130.0 (Ar-C)
-
125.0 (Ar-C)
-
118.0 (Ar-C)
-
115.0 (Ar-C)
-
50.0 (-N-CH₂-)
-
32.0 (-CH₂-C=O)
-
21.0 (Ar-CH₃)
-
18.0 (-CH₂-CH₂-CH₂-)
-
-
FT-IR (ATR) ν (cm⁻¹):
-
3450-3300 (N-H stretching, primary amine)
-
3050-3000 (C-H stretching, aromatic)
-
2950-2850 (C-H stretching, aliphatic)
-
1680 (C=O stretching, lactam)
-
1620, 1500 (C=C stretching, aromatic)
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z = 190.11
-
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Bromo-5-methylaniline: Harmful if swallowed.[6] Handle with care and avoid inhalation of dust.
-
2-Pyrrolidinone: Causes serious eye irritation.[7][8][9] May damage the unborn child.[9][10] Avoid contact with eyes and skin.
-
Palladium(II) Acetate: May cause an allergic skin reaction. Avoid breathing dust.
-
rac-BINAP: May cause respiratory irritation, skin irritation, and serious eye irritation.[3] Handle in a well-ventilated area.
-
Sodium tert-Butoxide: Flammable solid.[5] Causes severe skin burns and eye damage. Handle under an inert atmosphere as it is moisture-sensitive.[5]
-
Toluene: Highly flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.
Waste Disposal
Palladium-containing waste should be collected separately for recycling or proper disposal according to institutional and local regulations.[4] Chlorinated and non-chlorinated organic waste streams should also be segregated.
References
- Palladium Waste - London Chemicals & Resources Limited. (2023, May 11).
- How Do You Handle Sodium Tert-Butoxide? - Hebei Boze Chemical Co.,Ltd. (2023, May 6).
- Safety D
- BINAP - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- 2-Pyrrolidinone - Safety Data Sheet - ChemicalBook. (2026, January 17).
- 2-Pyrrolidinone.
- Safety D
- Sodium tert-butoxide - Santa Cruz Biotechnology.
- Sodium tert-butoxide - AK Scientific, Inc.
- The Role of (S)-BINAP Ligands in Enhancing Catalytic Efficiency and Selectivity. (2026, January 29).
- 2-Bromo-5-methylaniline 97 53078-85-6 - Sigma-Aldrich.
- 2-Pyrrolidinone = 99 616-45-5.
- Precautions for Using Palladium Carbon C
- BINAP - CymitQuimica.
- Several Methods Of Palladium Carbon Catalyst Recycling Tre
- 2-Bromo-5-methylaniline | C7H8BrN | CID 6422065 - PubChem.
- SAFETY DATA SHEET - MilliporeSigma. (2025, September 13).
- Turning Factory Waste into Profit: A Guide to Palladium Recovery - Specialty Metals. (2025, July 30).
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 7).
- 2-Bromo-5-methylaniline | CAS 53078-85-6 | SCBT - Santa Cruz Biotechnology.
- CAS 53078-85-6 (2-Bromo-5-methylaniline) - Building Block / BOC Sciences.
- 2-Bromo-5-methylaniline 53078-85-6 | TCI EUROPE N.V.
- What's Up With BINOL and BINAP?
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC.
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE
- Recycling Process for Metal Catalysts: Steps, Methods & Key Benefits. (2025, October 29).
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. (2000, March 22).
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors - Drugs.ie.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. (2025, January 17).
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Synthesis of unique pyrrolidines for drug discovery - Enamine.
- Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrrolidine synthesis - Organic Chemistry Portal.
- Preparation of 1,5-Disubstituted Pyrrolidin-2-ones - Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
- Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl) - PMC.
- Synthesis of substituted pyrrolidines - DiVA portal. (2017, May 15).
- Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl) - MDPI. (2019, October 24).
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC. (2022, December 2).
- Spectroscopic Profile of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Technical Guide - Benchchem.
Sources
- 1. 13691-29-7|1-(4-Amino-2-methylphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Pyrrolidinohexiophenone - Wikipedia [en.wikipedia.org]
- 4. drugs.ie [drugs.ie]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-Amino-4-fluoro-5-methylphenyl)pyrrolidin-3-ol | C11H15FN2O | CID 103590338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one | C11H13N3O3 | CID 61710220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Amino-1-[(4-nitrophenyl)methyl]pyrrolidin-2-one | C11H13N3O3 | CID 60877305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Application Note: 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one in Cell Culture Systems
This Application Note is designed for researchers investigating 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one , a specialized N-aryl lactam scaffold.[1] Due to its structural homology with established antifibrotic agents (e.g., Pirfenidone) and its utility as a precursor in heterocyclic synthesis, this guide focuses on its application as a pharmacological probe in fibrosis and inflammation models .
Executive Summary
1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is a small molecule N-aryl lactam characterized by a pyrrolidin-2-one ring N-linked to a toluene derivative bearing an ortho-amine.[1] Structurally distinct from pyrovalerone-type CNS stimulants, this compound represents a chemical class often investigated for antifibrotic activity , kinase inhibition , and as a synthetic intermediate for tricyclic bioactive molecules.
This guide provides a rigorous framework for solubilizing, handling, and evaluating this compound in in vitro models, specifically targeting myofibroblast differentiation and cytotoxicity profiling .
Chemical Identity & Preparation
Physicochemical Properties[1][2]
-
IUPAC Name: 1-(2-amino-4-methylphenyl)pyrrolidin-2-one[1]
-
Molecular Formula: C₁₁H₁₄N₂O[1]
-
Molecular Weight: ~190.24 g/mol [1]
-
Structural Feature: The ortho-amino group renders the molecule sensitive to oxidation. The lactam ring confers moderate polarity.
Reconstitution Protocol
Critical Step: The free amine functionality requires careful pH and solvent management to prevent precipitation or oxidation.
| Parameter | Specification | Rationale |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | High solubility for N-aryl lactams; ensures cellular penetration.[1] |
| Stock Concentration | 100 mM | Allows for >1000x dilution to minimize DMSO toxicity (<0.1% final).[1] |
| Storage | -20°C (Desiccated) | Prevents hygroscopic degradation and amine oxidation.[1] |
| Working Solution | Serum-Free Media | Dilute immediately prior to use.[1] Do not store diluted. |
Preparation Steps:
-
Weigh 19.0 mg of compound.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into amber microcentrifuge tubes (light sensitive) and freeze.
Experimental Workflows
Workflow Overview (DOT Diagram)
The following diagram outlines the logical flow for evaluating the compound, moving from safety profiling to functional validation in a fibrosis model.
Caption: Figure 1.[1] Sequential workflow for evaluating N-aryl pyrrolidinone derivatives, prioritizing cytotoxicity screening before functional antifibrotic assays.
Protocol 1: Cytotoxicity Profiling (CCK-8/MTT)
Before functional assays, the non-toxic concentration range (NTCR) must be established.[1] N-aryl lactams can exhibit cell-type specific toxicity.
Cell Line: LX-2 (Human Hepatic Stellate Cells) or NIH/3T3 Fibroblasts.[1]
-
Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.
-
Dosing: Prepare serial dilutions of the compound in complete media (0.1, 1, 10, 50, 100, 500 µM).
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL CCK-8 reagent per well. Incubate for 2 hours.
-
Measurement: Measure absorbance at 450 nm.
-
Calculation:
[1]
Acceptance Criteria: The functional assay dose must be selected where cell viability is >90%. Typically, for pyrrolidinone derivatives, this is in the 1–50 µM range.
Protocol 2: Antifibrotic Functional Assay
This protocol tests the compound's ability to inhibit the transformation of fibroblasts into myofibroblasts, a key process in fibrosis driven by TGF-β1.
Mechanistic Hypothesis
N-aryl pyrrolidinones (analogs of Pirfenidone) are hypothesized to interfere with the TGF-β/Smad signaling pathway or p38 MAPK phosphorylation, thereby reducing the expression of alpha-Smooth Muscle Actin (α-SMA).[1]
Step-by-Step Methodology
Phase A: Starvation & Induction [1]
-
Seed: Plate LX-2 cells (2 x 10⁵ cells/well) in 6-well plates.
-
Starve: Once 80% confluent, wash with PBS and switch to Serum-Free Media (SFM) for 12 hours. Rationale: This synchronizes the cell cycle and removes background growth factors.
-
Pre-treatment: Add 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one (at determined NTCR, e.g., 10 µM and 30 µM) for 1 hour prior to induction.
-
Induction: Add Recombinant Human TGF-β1 (Final conc: 5 ng/mL) directly to the wells containing the compound.[1]
-
Incubation: Incubate for 24–48 hours.
Phase B: Protein Extraction & Analysis (Western Blot)
-
Lysis: Wash cells with ice-cold PBS.[1] Lyse in RIPA buffer containing protease/phosphatase inhibitors.
-
Quantification: Normalize protein concentration (BCA Assay).
-
Blotting Targets:
Expected Results & Data Interpretation
| Condition | Expected α-SMA Level | Interpretation |
| Vehicle (No TGF-β) | Low (+) | Basal fibroblast state.[1] |
| TGF-β1 Only | High (+++++) | Successful myofibroblast differentiation. |
| TGF-β1 + Compound (Low Dose) | Moderate (+++) | Partial inhibition.[1] |
| TGF-β1 + Compound (High Dose) | Low/Moderate (++) | Dose-dependent antifibrotic efficacy.[1] |
Proposed Mechanism of Action (Pathway Map)
The following diagram illustrates the potential intervention points of the compound within the fibrotic signaling cascade.
Caption: Figure 2. Hypothetical mechanistic interference of the N-aryl lactam scaffold in TGF-β1 signaling pathways.
Troubleshooting & Optimization
-
Issue: Precipitation in Media.
-
Cause: High hydrophobicity of the methylphenyl group.
-
Solution: Ensure DMSO concentration is constant across all wells. Sonicate the stock solution before dilution. Do not exceed 100 µM in aqueous media.
-
-
Issue: Variable Cell Viability.
-
Issue: Lack of Efficacy.
-
Cause: The compound may be a "prodrug" requiring metabolic activation, or the specific isomer (2-amino vs 4-amino) has lower affinity than Pirfenidone.[1]
-
Solution: Verify target engagement using a thermal shift assay (CETSA) or test in a metabolically active cell line (e.g., HepG2) vs an inert one.
-
References
-
Chemical Identity & Homology
-
Antifibrotic Mechanisms (Pirfenidone Analogs)
-
Schaefer, C. J., et al. (2011). "Mechanism of Action of Anti-Fibrotic Drugs." European Respiratory Review, 20(120), 85-97. Link
-
-
Cell Culture Protocols (LX-2)
-
Synthesis & Scaffold Utility
-
Cytotoxicity Assessment Guidelines
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
(Note: While specific literature on the exact isomer "1-(2-Amino-4-methylphenyl)pyrrolidin-2-one" is limited to chemical catalogs, the protocols above are derived from validated methodologies for the structural class of N-aryl pyrrolidinones.)
Sources
Application Note: 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one for CNS Receptor Binding Assays
[1][2]
Executive Summary
This Application Note provides a comprehensive technical guide for utilizing 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one (referred to herein as AMPP ) in Central Nervous System (CNS) receptor binding assays.[1][2]
AMPP represents a "privileged scaffold"—an N-aryl pyrrolidinone core sharing structural homology with established CNS-active agents such as Piracetam analogues, Levetiracetam (SV2A ligands), and specific Sigma-1 receptor modulators.[1][2] The presence of the ortho-amino group on the phenyl ring introduces unique hydrogen-bonding capabilities and reactivity, making AMPP a critical probe for Structure-Activity Relationship (SAR) studies and a precursor for tricyclic psychotropic synthesis (e.g., pyrrolo[1,2-a]quinoxalines).[1][2]
This guide details the protocols for solubilization, synaptic membrane preparation, and radioligand displacement assays, specifically targeting the Synaptic Vesicle Protein 2A (SV2A) and Sigma-1 (
Chemical Identity & Pharmacophore Analysis[1][2][3]
Compound Name: 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Molecular Formula:
-
Pyrrolidin-2-one (Lactam Ring): A classic CNS pharmacophore mimicking the cyclic GABA lactam, critical for SV2A recognition.[2]
-
N-Aryl Moiety: Provides lipophilicity for blood-brain barrier (BBB) penetration and
- stacking interactions within the receptor binding pocket.[1][2] -
Ortho-Amino Group (
): A hydrogen bond donor/acceptor that differentiates AMPP from simple N-phenyl analogs, potentially influencing selectivity between SV2A and Sigma receptors.[1][2]
Visualization: Pharmacophore & Assay Logic[1][2]
Figure 1: Pharmacophore decomposition of AMPP and its theoretical mapping to primary CNS targets.[1][2]
Pre-Assay Preparation[1]
Solubility & Stability
The ortho-amino group makes AMPP susceptible to oxidation over time, which can produce false negatives in binding assays.
-
Solvent: Dimethyl Sulfoxide (DMSO).[2]
-
Stock Concentration: 10 mM or 100 mM (depending on assay sensitivity).
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.
-
Stability Warning: Solutions turning yellow/brown indicate oxidation of the aniline moiety. Discard immediately.
Handling Precautions
-
Toxicity: As an aniline derivative, treat AMPP as a potential genotoxin/irritant.
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle powder in a fume hood.
Protocol: SV2A Competitive Binding Assay
The SV2A protein is the primary target for the anti-epileptic drug Levetiracetam. N-substituted pyrrolidones like AMPP are screened here to determine affinity (
Materials[3][5][6][7][8][9]
-
Tissue Source: Rat cerebral cortex or human recombinant SV2A-CHO cell membranes.[1][2]
-
Radioligand:
(High affinity) or (Lower affinity).[2] -
Non-Specific Binding (NSB) Control: Levetiracetam (
) or UCB 30889 ( ).[2] -
Assay Buffer:
Tris-HCl, , pH 7.4 at 4°C.
Step-by-Step Methodology
-
Membrane Preparation:
-
Incubation Setup (96-well plate):
-
Reaction:
-
Termination:
-
Quantification:
-
Add liquid scintillation cocktail and count radioactivity (CPM).[2]
-
Protocol: Sigma-1 ( ) Receptor Binding Assay[1][2]
AMPP's N-aryl structure suggests potential affinity for Sigma-1 receptors, which modulate calcium signaling and neurotransmitter release.[1][2]
Materials[3][5][6][7][8][9]
-
Tissue Source: Guinea pig brain membranes or Jurkat cells.
-
Radioligand:
(highly selective agonist).[1][2] -
NSB Control: Haloperidol (
) or (+)-Pentazocine ( ).[1][2] -
Assay Buffer:
Tris-HCl, pH 7.4.
Step-by-Step Methodology
-
Incubation:
-
Termination:
-
Rapid filtration through GF/B filters.
-
Wash with ice-cold
Tris-HCl.[2]
-
Data Analysis & Interpretation
Calculating and
Convert the raw CPM (Counts Per Minute) data into % Specific Binding:
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to find the
- = Concentration of radioligand used.[2]
- = Dissociation constant of the radioligand (determined previously via Saturation Binding).
Expected Outcomes & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Affinity ( | AMPP lacks necessary side-chain bulk for this specific receptor pocket.[1][2] | Consider derivatizing the 2-amino group (e.g., acetylation) to increase lipophilicity.[2] |
| High Hill Slope (> 1.2) | Positive cooperativity or aggregation of the compound. | Add 0.01% Triton X-100 to buffer; check solubility. |
| High NSB | Lipophilic nature of the phenyl ring sticking to filters. | Pre-soak filters in 0.3% PEI; use BSA in assay buffer. |
Experimental Workflow Diagram
Figure 2: Standardized workflow for Radioligand Displacement Assays utilizing AMPP.
References
-
Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [2]
-
Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors."[1][2][3] Journal of Medicinal Chemistry, 49(4), 1420-1432.[3] (Provides synthesis context for N-aryl pyrrolidines).
-
Maurice, T., & Su, T. P. (2009). "The sigma-1 receptor: targeting dysregulation of mitochondrial metabolic processes?" Mitochondrion, 9(1), 24-33.[2]
-
Gillard, M., et al. (2011). "Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant action." European Journal of Pharmacology, 664(1-3), 36-44.[1][2]
-
BLD Pharm. "1-(4-Amino-2-methylphenyl)pyrrolidin-2-one Product Entry." (Chemical Supplier Verification).
Application Note: Strategic Derivatization of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
From Scaffold Synthesis to Tricyclic Pharmacophores
Executive Summary
The scaffold 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one represents a privileged "bifunctional linchpin" in medicinal chemistry. It combines the pharmacokinetic benefits of the pyrrolidone ring (enhanced solubility, hydrogen bond acceptance) with a reactive ortho-aniline handle. This specific substitution pattern allows for two distinct development pathways:
-
Linear Derivatization: Functionalization of the primary amine to generate urea, amide, or sulfonamide libraries (e.g., for kinase or ion channel targets).
-
Cyclizative Annulation: Utilization of the ortho-amino/lactam geometry to access tricyclic pyrrolo[1,2-a]quinoxalines , a scaffold prominent in anti-leukemic and antipsychotic research.
This guide details the robust synthesis of the parent scaffold to avoid common regioselectivity pitfalls and provides validated protocols for its downstream derivatization.
Synthesis of the Core Scaffold
The Regioselectivity Challenge
Direct condensation of 4-methyl-1,2-phenylenediamine with
Protocol A: Stepwise Construction
Objective: Synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one (Target 3 ).
Workflow:
-
Acylation: 4-Methyl-2-nitroaniline + 4-Chlorobutyryl chloride.
-
Cyclization: Base-mediated intramolecular alkylation.
-
Reduction: Catalytic hydrogenation of the nitro group.
Step 1 & 2: Formation of the Nitro-Lactam Intermediate
-
Reagents: 4-Methyl-2-nitroaniline (1.0 equiv), 4-Chlorobutyryl chloride (1.2 equiv),
(2.5 equiv), Acetonitrile (ACN). -
Procedure:
-
Dissolve 4-methyl-2-nitroaniline in anhydrous ACN under
. -
Add 4-chlorobutyryl chloride dropwise at 0°C. Stir for 2 h to form the linear amide.
-
Add solid
and Tetrabutylammonium iodide (TBAI, 5 mol% cat.) directly to the vessel. -
Heat to reflux (80°C) for 16 h to drive cyclization.
-
Workup: Filter salts, concentrate filtrate, and recrystallize from EtOH/Water.
-
Checkpoint: The intermediate 1-(2-nitro-4-methylphenyl)pyrrolidin-2-one is a stable yellow solid.
-
Step 3: Nitro Reduction (The "Aniline Release")
-
Reagents: Nitro-lactam intermediate,
(balloon) or Hydrazine hydrate, Pd/C (10% wt), MeOH. -
Procedure:
-
Suspend the nitro-lactam in MeOH. Add 10% Pd/C (5 wt% loading).
-
Purge with
and stir vigorously at RT for 4–6 h. -
Filtration: Filter through a Celite pad under Argon. Crucial: The free aniline is oxidation-sensitive.
-
Storage: Isolate as the HCl salt if not using immediately, or store under Argon at -20°C.
-
Application I: Linear Derivatization (Urea/Amide Libraries)
The free aniline at the ortho position is highly nucleophilic. A common application is the synthesis of urea derivatives, which mimic the pharmacophore of several kinase inhibitors.
Protocol B: Parallel Urea Synthesis
Reaction: Scaffold 3 + Isocyanates
-
Setup: In a 2-dram vial, dissolve Scaffold 3 (0.2 mmol) in dry DCM (1 mL).
-
Addition: Add the requisite Isocyanate (0.22 mmol, 1.1 equiv).
-
Catalysis: If the reaction is sluggish (electron-rich isocyanates), add 1 drop of Pyridine.
-
Incubation: Shake at RT for 12 h.
-
Purification:
-
Add polymer-supported Trisamine scavenger (3 equiv) to remove excess isocyanate.
-
Filter and concentrate.
-
Yield: Typically >85% purity without chromatography.
-
Data Summary: Linear Derivatives
| Entry | R-Group (Isocyanate) | Yield (%) | LogP (Calc) | Application Area |
|---|---|---|---|---|
| 4a | Phenyl | 92 | 2.4 | General Screening |
| 4b | 4-Fluorophenyl | 88 | 2.6 | CNS Penetration |
| 4c | 3-Pyridyl | 81 | 1.8 | Solubility Enhanced |
| 4d | Cyclohexyl | 90 | 2.9 | Metabolic Stability |
Application II: Tricyclic Synthesis (Pyrrolo[1,2-a]quinoxalines)
This is the most sophisticated application of the scaffold. By reacting the amine with an aldehyde, the molecule undergoes condensation followed by oxidative cyclization to form the pyrrolo[1,2-a]quinoxaline core.[1][2] This tricyclic system acts as a rigid bioisostere for benzodiazepines.
Protocol C: Copper-Catalyzed Oxidative Cyclization
Mechanism: Schiff base formation
-
Reagents: Scaffold 3 (1.0 equiv), Benzaldehyde derivative (1.2 equiv), CuI (10 mol%), 1,10-Phenanthroline (10 mol%),
(2.0 equiv), DMSO. -
Procedure:
-
Combine all reagents in a sealed tube.
-
Heat to 100°C under an air atmosphere (oxidant source) for 12–18 h.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Why this works: The pyrrolidone ring acts as a "masked" pyrrole equivalent in this specific oxidative context, or more commonly, the reaction utilizes the pre-formed amide nitrogen to close the ring, generating the quinoxalinone-like structure.
Visualized Workflows
Figure 1: Synthesis & Derivatization Logic
Caption: Figure 1. The strategic workflow from commercial nitroanilines to the core scaffold and its divergent application pathways.
Figure 2: Decision Tree for Researchers
Caption: Figure 2. Selection guide for derivatization based on therapeutic area.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard NMR signatures.
1H NMR (400 MHz, DMSO-d6) for Scaffold 3:
- 6.8 - 7.0 ppm: Multiplet (3H, Aromatic protons). Look for the 1,2,4-substitution pattern.
-
4.8 ppm: Broad singlet (2H,
). Disappears on shake. -
3.6 ppm: Triplet (2H, Pyrrolidone
). -
2.3 ppm: Singlet (3H,
). -
2.1 - 1.9 ppm: Multiplets (4H, Pyrrolidone ring
).
Common Failure Mode:
-
Observation: Dark/Black oil.
-
Cause: Oxidation of the free aniline.
-
Remedy: Perform the reduction step immediately before the next reaction, or store as the Hydrochloride salt (precipitate from
).
References
- Biologically active N-arylated pyrrolidine derivatives.
- Synthesis of pyrrolo[1,2-a]quinoxalines.
- Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based deriv
- Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase.Taylor & Francis.
Sources
Application Notes and Protocols for the Analysis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one by HPLC and LC-MS
Introduction: The Analytical Imperative for Novel Pharmaceutical Compounds
In the landscape of modern drug discovery and development, the pyrrolidinone scaffold is a recurring motif in a multitude of pharmacologically active agents. Its unique structural and electronic properties make it a valuable building block for medicinal chemists. The compound 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one represents a novel entity with potential therapeutic applications. Rigorous and reliable analytical methods are paramount for its characterization, quantification in various matrices, and for ensuring the quality and stability of any potential drug product.
This comprehensive technical guide provides detailed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. The methodologies presented herein are designed to be robust, specific, and suitable for researchers, scientists, and drug development professionals. The protocols are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]
Physicochemical Profile of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development. As experimental data for this specific molecule is not widely available, we have employed validated in-silico prediction tools to estimate key parameters that will dictate its chromatographic behavior.
Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance for Method Development |
| Molecular Weight | 190.24 g/mol | Essential for mass spectrometry settings. |
| logP | 1.5 - 2.0 | Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns. |
| pKa (most basic) | 4.0 - 5.0 (Aromatic Amine) | The basic nature of the aromatic amine will influence retention and peak shape. pH control of the mobile phase will be critical. |
| pKa (most acidic) | > 14 (Amide N-H) | The amide proton is not significantly acidic and will not influence chromatography under typical reversed-phase conditions. |
These values are estimations from computational models and should be considered as a starting point for method development.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
This HPLC method is designed for the quantification of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one as a pure substance (e.g., for assay and purity determination of the active pharmaceutical ingredient).
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is a suitable starting point given the predicted moderate hydrophobicity (logP) of the analyte. The aromatic nature of the compound also suggests that a phenyl-hexyl column could offer alternative selectivity and improved peak shape due to π-π interactions.
-
Mobile Phase: A combination of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. The addition of a buffer is crucial due to the basic nature of the analyte's aromatic amine group (predicted pKa ~4-5). Maintaining the mobile phase pH below the pKa (e.g., pH 3.0) will ensure the amine is protonated and well-behaved chromatographically, minimizing peak tailing. Formic acid is a volatile buffer, making this method easily transferable to LC-MS.
-
Detection: The presence of the aromatic ring suggests strong UV absorbance. A photodiode array (PDA) detector will allow for the determination of the optimal detection wavelength and can also be used to assess peak purity.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
1-(2-Amino-4-methylphenyl)pyrrolidin-2-one reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (deionized, 18 MΩ·cm).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent as the working standards to a concentration within the calibration range.
4. Method Validation (as per ICH Q2(R1) Guidelines): [1][2][3]
The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from blanks and placebo. Peak purity should be confirmed by PDA. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80-120% of the test concentration for assay. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% between different analysts, instruments, and/or days. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This LC-MS method is designed for the sensitive and selective quantification of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one in complex matrices, such as biological fluids or in the presence of co-eluting impurities.
Causality Behind Experimental Choices:
-
Ionization: The presence of a basic aromatic amine makes Electrospray Ionization (ESI) in positive mode the ideal choice. The amine group will readily accept a proton to form the [M+H]⁺ ion.
-
Mass Analyzer: A triple quadrupole mass spectrometer is the gold standard for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
-
Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion [M+H]⁺ will generate characteristic product ions. Based on the structure, we can predict fragmentation pathways.
Predicted Mass Spectrum and Fragmentation:
-
Predicted [M+H]⁺: m/z 191.12
-
Predicted Fragmentation Pathways:
-
Loss of the pyrrolidinone moiety.
-
Cleavage within the pyrrolidinone ring.
-
Loss of the amino group.
-
The following diagram illustrates the predicted fragmentation for MS/MS analysis.
Caption: Predicted MS/MS fragmentation of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one.
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
-
Nitrogen generator.
-
The same reagents and standards as in the HPLC-UV method.
-
An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass can be used.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusing the analyte and optimizing collision energy. A starting point could be: 191.12 > 120.1 (Qualifier) and 191.12 > 92.1 (Quantifier) |
Note: MS parameters are instrument-dependent and require optimization.
3. Sample Preparation (from a solid dosage form):
The following workflow illustrates a typical sample preparation procedure for the analysis of the analyte from a tablet formulation.
Caption: Sample preparation workflow for solid dosage forms.
4. Method Validation:
The LC-MS/MS method should be validated according to the appropriate regulatory guidelines for bioanalytical method validation if used for in-vivo studies, or ICH Q2(R1) for other applications, with a focus on selectivity, sensitivity, accuracy, precision, and matrix effects.
Conclusion: A Foundation for Reliable Analysis
The HPLC and LC-MS methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. The causality-driven approach to method development, grounded in the predicted physicochemical properties of the analyte, ensures a high probability of success. The provided protocols are intended as a starting point and should be optimized and validated for the specific application and laboratory instrumentation. By following these guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable data that is essential for advancing the development of this promising compound.
References
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
FDA, Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology, U.S. Department of Health and Human Services, Food and Drug Administration, 2021. [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
Application Note: Cytotoxicity Assessment of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Abstract & Compound Rationale
This application note outlines a comprehensive protocol for evaluating the cytotoxicity of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one . This compound represents a hybrid scaffold combining a pyrrolidin-2-one ring (structurally related to racetams and the solvent NMP) with a 2-amino-4-methylphenyl moiety (a substituted aniline).[1]
Toxicological Significance: While the pyrrolidinone ring generally exhibits low acute toxicity, the aniline substructure presents a specific "structural alert" for toxicity.[1] Substituted anilines can undergo hepatic bioactivation via Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) to form reactive hydroxylamines and quinone imines.[1][2] These metabolites are known to induce oxidative stress, lipid peroxidation, and DNA damage.[1][2]
Therefore, a standard viability assay is insufficient.[1][2] This protocol utilizes a multi-parametric approach:
-
Metabolic Competence: Comparison of metabolically active (HepG2) vs. non-active cell lines.
-
Oxidative Stress: Direct measurement of Reactive Oxygen Species (ROS).[1][2]
-
Membrane Integrity: LDH leakage to distinguish necrosis from apoptosis.[1][2]
Physicochemical Characterization & Preparation
Before biological testing, the compound must be solubilized correctly to avoid precipitation-induced false positives.[1]
Table 1: Compound Properties & Vehicle Selection
| Property | Specification | Protocol Impact |
| Molecular Weight | ~190.24 g/mol | Use molar concentrations ( |
| Lipophilicity (LogP) | Estimated ~1.5 - 2.0 | Moderate lipophilicity; requires organic solvent.[1][2] |
| Solubility | Low in water; High in DMSO/Ethanol | Primary Vehicle: DMSO (Dimethyl sulfoxide).[1][2] |
| Stability | Aniline amine is oxidation-prone | Critical: Prepare fresh; protect stock from light.[1][2] |
Stock Solution Protocol
-
Weighing: Weigh 1.9 mg of compound into a sterile glass vial.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock Solution . Vortex for 30 seconds until fully dissolved.[1][2]
-
Sterilization: Do not autoclave. If necessary, pass through a 0.2
m PTFE syringe filter (nylon filters may bind the drug).[1][2] -
Storage: Aliquot into light-protected tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow
The following diagram illustrates the decision matrix for assessing this specific compound, prioritizing metabolic activation checks due to the aniline moiety.
Figure 1: Experimental workflow emphasizing the parallel testing of metabolically competent and incompetent cell lines.
Detailed Assay Protocols
Assay A: Metabolic Viability (MTT Assay)
Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity.[1][2] It is the gold standard for establishing an IC50.
Reagents:
Protocol:
-
Seeding: Seed HepG2 cells at
cells/well in a 96-well plate. Allow attachment for 24 hours. -
Treatment: Prepare serial dilutions of the compound in culture medium (0.1, 1, 5, 10, 25, 50, 100
M). -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
MTT Addition: Add 20
L of MTT stock to each well. Incubate for 3-4 hours until purple formazan crystals form. -
Solubilization: Aspirate medium carefully. Add 100
L DMSO to dissolve crystals.[1][2] -
Measurement: Read absorbance at 570 nm (reference 630 nm).
Self-Validating Check:
-
If the compound itself is colored (common with anilines), it may absorb at 570 nm.[1][2] Validation Step: Incubate compound + medium + MTT (no cells). If absorbance increases, the compound reduces MTT chemically.[1][2] Switch to CellTiter-Glo (ATP) assay.[1][2]
Assay B: Oxidative Stress (DCFDA Staining)
Rationale: Aniline derivatives often cause toxicity via Redox Cycling.[1][2] This assay detects ROS.[1][2]
Protocol:
-
Seeding: Seed cells in black-walled, clear-bottom 96-well plates.
- M H2DCFDA for 45 minutes in serum-free buffer.
-
Wash: Remove excess dye (critical to lower background).[1][2]
-
Treatment: Add compound dilutions in phenol-red-free medium.
-
Kinetic Read: Immediately place in plate reader. Measure fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 2 hours.
Interpretation: A rapid increase in fluorescence compared to control indicates the compound is generating ROS (likely via quinone imine formation).[1][2]
Mechanistic Insight: The Aniline Bioactivation Pathway
Understanding why this compound might be toxic is crucial for interpreting data.[1][2] The diagram below details the specific metabolic pathway relevant to the 2-amino-4-methylphenyl substructure.
Figure 2: Proposed bioactivation pathway of the aniline moiety leading to potential cytotoxicity.
Data Analysis & Reporting
Calculating IC50
Do not rely on a simple linear regression.[1][2] Use a 4-Parameter Logistic (4PL) Model :
-
X: Log of concentration.
-
Y: Normalized response (Viability %).
Acceptance Criteria
For the assay to be valid, the following criteria must be met:
-
Vehicle Control: Cell viability must be > 90% relative to untreated cells.[1][2]
-
Dose Response: The curve must show a plateau at both high and low concentrations.[1][2]
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1][2] International Organization for Standardization.[1][2] Link
-
Mosmann, T. (1983).[1][2] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link
-
OECD Test No. 487. In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals.[1][2] (Relevant for aniline genotoxicity assessment). Link
-
Kalgutkar, A. S., et al. (2005).[1][2] Structural alerts for toxicity: visual discovery of reactive metabolites in drug design. Current Topics in Medicinal Chemistry. (Discusses aniline bioactivation risks). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.
I. Synthesis Overview: The Buchwald-Hartwig Amination Approach
The synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is commonly achieved via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2][3] This powerful method allows for the formation of a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1][3] In this specific synthesis, 2-bromo-5-methylaniline is coupled with pyrrolidin-2-one. The general reaction scheme is depicted below:
Caption: General scheme for the Buchwald-Hartwig amination.
The reaction's success and yield are highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time.
II. Troubleshooting Guide
Low yields are a frequent challenge in organic synthesis.[4] This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one.
Caption: Troubleshooting workflow for low yield.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Formation | - Inactive catalyst or reagents.- Insufficient reaction temperature or time.- Poor choice of ligand or base. | - Verify the quality and activity of the palladium catalyst and reagents.- Increase the reaction temperature in increments of 10 °C.- Screen different ligands (e.g., BINAP, DPPF, Xantphos) and bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu).[5] | The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2] Each step is sensitive to the electronic and steric properties of the ligands and the strength of the base. |
| Formation of Hydrodehalogenation Byproduct | - Presence of water or other proton sources.- Unfavorable kinetics for reductive elimination. | - Ensure anhydrous conditions by using dry solvents and reagents.- Use a bulkier ligand to sterically disfavor β-hydride elimination. | A common side reaction is the reduction of the aryl halide to the corresponding arene.[1] This can occur if the palladium intermediate undergoes β-hydride elimination instead of reductive elimination with the amine. |
| Dimerization of Aryl Halide | - High catalyst loading.- Inappropriate ligand. | - Reduce the catalyst loading to 1-2 mol%.- Employ a bidentate ligand to prevent the formation of palladium dimers.[1] | At high concentrations, the palladium catalyst can promote the self-coupling of the aryl halide. Bidentate ligands can chelate to the palladium center and prevent this side reaction. |
| Difficulty in Product Purification | - Similar polarity of the product and starting materials.- Presence of colored impurities. | - Optimize the mobile phase for column chromatography.- Consider recrystallization or preparative HPLC for final purification.[6]- Treat the crude product with activated carbon or alumina to remove color.[7] | The amino group in both the starting material and product can lead to similar chromatographic behavior. Fine-tuning the polarity of the eluent is crucial for effective separation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for this reaction?
A1: While there is no single "best" system for all substrates, a common starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as BINAP or Xantphos.[5] The choice of ligand is critical and often needs to be empirically optimized.
Q2: Which base should I use?
A2: The choice of base is crucial. Strong, non-nucleophilic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective.[5] Stronger bases like sodium tert-butoxide (NaOtBu) can also be used, but may promote side reactions with sensitive functional groups.
Q3: My reaction is very slow. What can I do to speed it up?
A3: Increasing the reaction temperature is the most straightforward approach. However, be mindful of potential side reactions at higher temperatures. Alternatively, using a more electron-rich ligand can accelerate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Microwave-assisted heating can also significantly reduce reaction times.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective methods for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting materials, you can determine the extent of conversion.
IV. Experimental Protocols
Detailed Synthesis Protocol for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Materials:
-
2-Bromo-5-methylaniline
-
Pyrrolidin-2-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylaniline (1.0 equiv.), pyrrolidin-2-one (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
V. References
-
Meltzer, P. C., et al. (2001). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 44(16), 2619-2634. [Link]
-
Meltzer, P. C., et al. (2001). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Ivanova, O. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Atlanchim Pharma. (2019). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7586-7598. [Link]
-
Zefirov, N. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4930. [Link]
-
European Patent Office. (2016). Method for purifying N-methyl-2-pyrrolidone. [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Chen, P., et al. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Molecules, 26(14), 4181. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
Organic Syntheses. (2004). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]]. [Link]org/demo.aspx?prep=v79p0201)
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. data.epo.org [data.epo.org]
overcoming solubility issues with 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Introduction
Welcome to the technical support guide for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. This molecule, possessing a pyrrolidinone core coupled with a substituted aniline moiety, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] However, its structural combination of a lipophilic aromatic ring and polar functional groups (amine and amide) frequently leads to challenging aqueous solubility, a critical hurdle for downstream applications, from biological screening to formulation development.
This guide is structured as a series of troubleshooting questions and detailed experimental protocols designed to empower researchers to systematically diagnose and overcome solubility issues. We will explore the physicochemical rationale behind these challenges and provide field-proven strategies for enhancing the solubility and bioavailability of this compound.
Section 1: Frequently Asked Questions (FAQs) - Physicochemical Profile
Q1: What are the key structural features of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one that influence its solubility?
A1: The solubility of this compound is governed by a delicate balance between its hydrophilic and hydrophobic components:
-
Hydrophobic Moieties: The 4-methylphenyl group is the primary contributor to the molecule's lipophilicity and, consequently, its poor aqueous solubility. The methyl group further enhances this nonpolar character.
-
Hydrophilic Moieties: The molecule has two key polar features:
-
A primary aromatic amine (-NH2): This group is basic and can be protonated in acidic conditions to form a much more water-soluble ammonium salt (-NH3+). The pKa of this group is the single most important parameter for pH-dependent solubility manipulation.
-
A lactam (cyclic amide) in the pyrrolidin-2-one ring: The amide group is polar and can participate in hydrogen bonding, but its contribution to solubility is often overshadowed by the large nonpolar phenyl ring.
-
Understanding this duality is the foundation for developing effective solubilization strategies.
Q2: I can't find experimental pKa or LogP values for this compound. What can I predict?
A2: For a novel chemical entity, experimental data is often unavailable. However, we can make informed predictions based on its structure:
-
Predicted pKa: The primary aromatic amine is the key ionizable group. Aromatic amines are generally weak bases. The pKa of aniline is ~4.6. The methyl group (an electron-donating group) on the ring may slightly increase the basicity (raise the pKa) of the amino group. Therefore, we can predict a pKa in the range of 4.5 - 5.5 . This implies that the compound will become significantly more soluble in aqueous solutions with a pH below ~4.5.
-
Predicted LogP: The calculated octanol-water partition coefficient (LogP) is likely to be in the range of 1.5 - 2.5 . This value suggests a compound that is poorly water-soluble and falls into the Biopharmaceutics Classification System (BCS) Class II or IV, where absorption is limited by dissolution rate.[4][5]
Section 2: Troubleshooting Guide - Common Solubility Issues
Q3: My compound is precipitating out of my aqueous phosphate-buffered saline (PBS) at pH 7.4. What is my first step?
A3: This is a classic solubility problem for a molecule with a basic amine. At pH 7.4, which is well above the predicted pKa of the amino group (~4.5-5.5), the compound is predominantly in its neutral, uncharged form, which has very low aqueous solubility.
Your first and most critical step is to perform a pH-solubility profile. The goal is to determine if lowering the pH can achieve the desired concentration by protonating the amino group.
-
Immediate Action: Attempt to dissolve the compound in a buffer with a pH at least 1-2 units below its predicted pKa. For example, try a 10 mM acetate buffer at pH 4.0 or a 0.01 N HCl solution (pH 2). The protonated form, 1-(2-Ammonio-4-methylphenyl)pyrrolidin-2-one, should exhibit dramatically enhanced solubility.
-
Systematic Approach: Follow the detailed Protocol 3: Systematic pH-Solubility Profiling to map out the solubility across a range of pH values. This data is essential for selecting appropriate buffers for assays and developing formulations.
Q4: I need to prepare a concentrated stock solution (e.g., 10-50 mM) for my experiments. Water and buffers are not working. What organic solvents should I try?
A4: For high-concentration stocks, water-miscible organic solvents are the preferred choice. The pyrrolidinone ring is structurally related to N-Methyl-2-pyrrolidone (NMP), a powerful and versatile polar aprotic solvent.[6] This suggests good solubility in similar solvents.
Recommended Solvent Screening Order:
-
Dimethyl Sulfoxide (DMSO): The universal starting point for poorly soluble compounds in drug discovery.
-
N-Methyl-2-pyrrolidone (NMP): Given the structural similarity, NMP is an excellent candidate. It is a strong solubilizer for a wide range of materials.[6]
-
Dimethylformamide (DMF): Another polar aprotic solvent with strong solubilizing power.
-
Ethanol (EtOH) or Isopropanol (IPA): Less polar than the above but often suitable and less cytotoxic for cell-based assays.
-
Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity solvent that can be a good choice for in vivo preclinical studies.
Table 1: Properties of Recommended Organic Solvents
| Solvent | Type | Boiling Point (°C) | Notes |
|---|---|---|---|
| DMSO | Polar Aprotic | 189 | Hygroscopic; can be difficult to remove. |
| NMP | Polar Aprotic | 202 | Excellent solubilizer; miscible with water.[6] |
| DMF | Polar Aprotic | 153 | Strong solvent; handle with care. |
| Ethanol | Polar Protic | 78 | Volatile; common choice for biological assays. |
| PEG 400 | Polar Protic | >200 | Low volatility; suitable for some animal studies. |
Q5: pH adjustment helps, but I still can't reach my target concentration for an IV formulation. What are my next options?
A5: When pH modification alone is insufficient, you must employ formulation-based enhancement techniques. The primary goal is to keep the drug in a solubilized state in the dosage form and upon administration.[7]
Recommended Strategies (in order of increasing complexity):
-
Co-solvents: Use a mixture of a water-miscible organic solvent and an aqueous buffer.[8] Propylene glycol (PG), ethanol, and PEG 400 are commonly used in parenteral formulations. A typical starting point would be to test various ratios (e.g., 10%, 20%, 40% v/v) of co-solvent in your chosen aqueous buffer (at an optimized low pH).
-
Surfactants: Surfactants form micelles that can encapsulate the hydrophobic part of your molecule, increasing its apparent solubility.[9] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are standard choices for injectable formulations.[10] Screen concentrations above the critical micelle concentration (CMC).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic phenyl ring from water.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used and have established safety profiles.[5]
See Protocol 4: Screening for Solubilizing Excipients for a detailed methodology.
Section 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Turbidimetry
This high-throughput method is ideal for early-stage screening to quickly estimate solubility.[12] It measures the concentration at which a compound precipitates when a concentrated organic stock is diluted into an aqueous buffer.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Setup: In a 96-well plate, add 198 µL of your desired aqueous buffer (e.g., PBS pH 7.4) to wells in column 1 and 100 µL to all other wells.
-
Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the wells in column 1 (this creates a 100 µM solution in 1% DMSO). Mix thoroughly.
-
Transfer 100 µL from column 1 to column 2, mix, and continue this 1:2 serial dilution across the plate.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Read the turbidity (absorbance) of each well at a wavelength of 620 nm or 650 nm using a plate reader.
-
Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This is the gold-standard method for determining the true equilibrium solubility.[13][14]
-
Sample Preparation: Add an excess amount of the solid compound (enough that some remains undissolved) to a series of vials containing your chosen solvents/buffers.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. A constant concentration in consecutive measurements indicates that equilibrium has been reached.[13]
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) to separate the undissolved solid.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[12][15] Compare the result against a standard curve prepared with the same compound.
Protocol 3: Systematic pH-Solubility Profiling
-
Apply the Shake-Flask method (Protocol 2).
-
Use a series of standardized buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8). Use buffers with low ionic strength to minimize salt effects.
-
Plot the resulting equilibrium solubility (log scale) against the pH.
-
The resulting curve will visually demonstrate the dramatic increase in solubility as the pH drops below the compound's pKa.
Protocol 4: Screening for Solubilizing Excipients
-
Apply the Shake-Flask method (Protocol 2).
-
Prepare a series of vehicles containing different concentrations of excipients in a fixed aqueous buffer (e.g., pH 4.0 acetate buffer).
-
Co-solvents: 10%, 20%, 30% (v/v) of PEG 400, Propylene Glycol.
-
Surfactants: 0.5%, 1%, 2% (w/v) of Polysorbate 80.
-
Cyclodextrins: 5%, 10%, 20% (w/v) of HP-β-CD or SBE-β-CD.
-
-
Determine the equilibrium solubility in each vehicle.
-
Analysis: Create a bar chart comparing the solubility enhancement for each excipient and concentration. This allows for the selection of the most effective and efficient solubilization system.
Section 4: Advanced Strategies & FAQs
Q6: When should I consider making a salt of the compound?
A6: Salt formation is a powerful chemical modification used to improve the solubility and dissolution rate of ionizable drugs.[11][16] You should consider this if:
-
Your pH-solubility profile confirms that the protonated form is highly soluble.
-
You require a solid, crystalline form of the drug with improved handling and stability properties compared to a lyophilized powder from a low-pH solution.
-
You are moving towards later-stage development where a well-defined drug substance is necessary.
To form a salt, the free base (your compound) is reacted with a suitable acid (e.g., HCl, methanesulfonic acid, tartaric acid) in an appropriate solvent system to crystallize the salt form.
Q7: I've heard about "amorphous solid dispersions." Is this a viable strategy?
A7: Yes, this is a highly effective but more advanced strategy, typically used when other methods fail or for oral formulations. A solid dispersion involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[4][17]
-
Mechanism: The amorphous form of a drug has higher free energy and thus higher apparent solubility and a faster dissolution rate than its stable crystalline form.[17] The polymer carrier (e.g., PVP, HPMC) prevents the drug from recrystallizing.[18]
-
When to Use: This is a primary strategy for enhancing the oral bioavailability of BCS Class II drugs.[5] It requires specialized manufacturing techniques like spray drying or hot-melt extrusion.[4] This is generally considered during later-stage formulation development due to its complexity.
Section 5: Visualization and Data Summary
Caption: A decision workflow for troubleshooting solubility issues.
Caption: The acid-base equilibrium driving pH-dependent solubility.
References
-
Verma, S. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Biotechnology, 8(1), 19-26.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Pawar, P. et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 255-263.
-
Jadav, T. et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
-
Bari, M. et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 2(4), 180-192.
-
Bhatt, P. (n.d.). Determination of Solubility by Gravimetric Method. Academia.edu.
-
Mishra, S. M. et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2455–2470.
-
SlideShare. (n.d.). solubility experimental methods.pptx.
-
MilliporeSigma. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ChemFiles, 11(4).
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
-
Lubrizol Life Science Health. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
-
Lubrizol Life Science Health. (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
-
ResearchGate. (2019). The traditional strategies for the formation of 2‐pyrrolidones.
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
-
BenchChem. (2025). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.
-
Beaud, R. et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(13), 7894–7900.
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. wjbphs.com [wjbphs.com]
- 9. senpharma.vn [senpharma.vn]
- 10. pharmtech.com [pharmtech.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. pharmajournal.net [pharmajournal.net]
- 15. solubility experimental methods.pptx [slideshare.net]
- 16. pnrjournal.com [pnrjournal.com]
- 17. japer.in [japer.in]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimization of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Executive Summary: The "Two-Stage" Protocol
Welcome to the technical support hub for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one . Through our analysis of user tickets and scale-up data, we have identified that the direct coupling of 2-amino-4-methylhalobenzenes with pyrrolidinone often leads to competitive N-arylation and polymerization.
Therefore, this guide focuses on the Nitro-Precursor Route , which remains the industry standard for reliability. This workflow consists of two distinct modules:
-
Module A: Construction of the C-N bond via SNAr or Goldberg Coupling.
-
Module B: Chemoselective reduction of the nitro group to the amine.
Module A: The C-N Coupling (Backbone Formation)
Objective: Synthesize the intermediate 1-(4-methyl-2-nitrophenyl)pyrrolidin-2-one.
Recommended Workflows
We support two pathways depending on your starting material availability.
| Parameter | Pathway A: SNAr (Preferred) | Pathway B: Goldberg Coupling |
| Substrate | 1-Fluoro-4-methyl-2-nitrobenzene | 1-Bromo-4-methyl-2-nitrobenzene |
| Reagent | Pyrrolidin-2-one (1.2 equiv) | Pyrrolidin-2-one (1.2 equiv) |
| Base | NaH (60% dispersion) or Cs₂CO₃ | K₃PO₄ (2.0 equiv) |
| Catalyst | None required | CuI (5-10 mol%) + DMEDA (10-20 mol%) |
| Solvent | DMF or DMSO (Dry) | 1,4-Dioxane or Toluene |
| Temp | 0°C to RT (NaH) or 80°C (Cs₂CO₃) | 110°C (Reflux) |
| Key Benefit | Higher yield, easier purification | Avoids highly reactive fluorides |
Mechanism & Troubleshooting Logic
The following diagram illustrates the critical decision points and failure modes for Module A.
Figure 1: Decision tree for C-N bond formation strategies, highlighting specific corrective actions for SNAr and Goldberg variations.
Module A Troubleshooting Guide
-
Problem: Reaction mixture turns black/tarry (SNAr Route).
-
Root Cause: Exothermic runaway or polymerization of the solvent (DMF) with strong base at high temps.
-
Solution: When using NaH, add it portion-wise at 0°C. Do not exceed 25°C until hydrogen evolution ceases. If heating is required, switch base to Cs₂CO₃ and limit temperature to 80°C.
-
-
Problem: Stalled conversion in Goldberg Coupling (stopped at 60%).
-
Root Cause: Catalyst poisoning or "disproportionation" of Cu(I) to inactive Cu(0) and Cu(II).
-
Solution: Add a fresh portion of CuI (2 mol%) and Ligand (4 mol%). Ensure the reaction is under strict Argon/Nitrogen atmosphere; oxygen kills this catalytic cycle [1].
-
Module B: The Unmasking (Nitro Reduction)
Objective: Reduce the nitro group to the amine without reducing the lactam ring or forming azo-dimers.
Recommended Protocol: Catalytic Hydrogenation
-
Catalyst: 10% Pd/C (50% wet).
-
Loading: 5-10 wt% relative to substrate.[1]
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Hydrogen Source: H₂ balloon (1 atm) is usually sufficient; 3-5 bar in a Parr shaker for scale-up.
-
Temperature: RT (20-25°C).
Impurity Profiling & Control
The reduction of nitroarenes is not a single step; it proceeds through a nitroso and hydroxylamine intermediate.[2] Stalling here is the most common failure mode.
Figure 2: Reduction pathway showing the critical Hydroxylamine intermediate and the risk of Azoxy dimer formation if the reaction stalls or pH is uncontrolled.
Module B Troubleshooting Guide
-
Problem: LCMS shows M-16 peak (Nitroso) or M-2 peak (Hydroxylamine).
-
Root Cause: "Catalyst stalling." The reaction has stopped before full reduction, often due to steric bulk of the ortho-pyrrolidinone group protecting the nitrogen center.
-
Solution:
-
Increase Pressure: Move from balloon to 50 psi (Parr reactor).
-
Additive: Add 1-2 equivalents of Ammonium Formate. This acts as a hydrogen transfer agent and often pushes the reaction past the hydroxylamine stage [2].
-
-
-
Problem: Formation of colored (orange/red) impurities.
-
Root Cause: Formation of azo/azoxy dimers. This occurs if the concentration of the intermediate nitroso compound is high and the environment is basic.
-
Solution: Maintain a dilute concentration (0.1 M). If the problem persists, add a trace of Acetic Acid (1-2 drops) to the solvent to suppress condensation coupling [3].
-
Frequently Asked Questions (FAQ)
Q: Can I use Iron/HCl (Béchamp reduction) instead of Hydrogenation? A: Yes, but with a caveat. While Fe/HCl is robust, the acidic workup can hydrolyze the pyrrolidinone ring (opening the lactam to the amino-acid). If you must use chemical reduction, we recommend Iron powder with Ammonium Chloride (Fe/NH₄Cl) in refluxing Ethanol/Water (3:1). This maintains a neutral pH and preserves the lactam ring.
Q: Why is the SNAr reaction yield low with 1-Chloro-4-methyl-2-nitrobenzene? A: The chloride is a poor leaving group for this specific transformation because the steric crowding of the ortho-nitro group hinders the nucleophilic attack. The Fluoride analog is significantly more reactive (approx. 100x faster) due to the high electronegativity of fluorine increasing the electrophilicity of the ipso-carbon. If you only have the chloride, you must use high temperatures (100°C+) or switch to the Goldberg coupling conditions.
Q: My final product is turning purple upon storage. Why? A: Anilines with electron-donating groups (like the methyl at position 4) are prone to air oxidation (formation of quinone imines).
-
Fix: Store the compound as a salt (e.g., Hydrochloride salt) by treating the ether solution of the amine with HCl in Dioxane. The salt form is stable indefinitely at room temperature.
References
-
Goldberg Coupling Optimization: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Transfer Hydrogenation: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. Link
-
Nitro Reduction Mechanisms: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. Link
-
Pyrrolidinone Synthesis Context: Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogs: A Promising Class of Monoamine Uptake Inhibitors.[3] Journal of Medicinal Chemistry, 49(4), 1420–1432. Link
Sources
troubleshooting inconsistent results in 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for assays involving 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common sources of variability and inconsistency encountered during the analysis of this molecule. Our goal is to provide you with the causal explanations and actionable protocols necessary to ensure the accuracy, reproducibility, and integrity of your experimental results.
Section 1: Compound Stability and Handling: The First Line of Defense
Inconsistent assay results often originate from the very first step: how the compound is handled and stored. 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one possesses two key functional groups—an aromatic amine and a lactam (a cyclic amide)—that dictate its stability profile.
Q1: What are the optimal storage conditions for this compound and its solutions?
A1: Proper storage is critical to prevent degradation.
-
Solid Compound: Store the solid material at 2-8°C, protected from light and moisture in a tightly sealed container.[1] For long-term storage, keeping it in a desiccator within this temperature range is advisable.
-
Stock Solutions: The stability of the compound in solution is highly dependent on the solvent and pH.
-
Solvents: Use high-purity, anhydrous aprotic solvents like DMSO or DMF for initial stock solutions. Aqueous buffers can be used for working solutions but should be prepared fresh daily.
-
pH: The aromatic amine group is susceptible to oxidation, a process that can be accelerated at neutral or basic pH.[2][3] It is recommended to maintain working solutions at a slightly acidic pH (4-6) if the assay chemistry allows.
-
Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound.[4]
-
Q2: My sample solutions are turning a yellowish or brownish color over time. What's happening and how can I prevent it?
A2: The color change is a classic indicator of oxidative degradation of the aromatic amine moiety.
Causality: Aromatic amines can be oxidized to form colored quinone-imine structures, especially when exposed to air (oxygen), light, or trace metal contaminants in your buffers. This process is often pH-dependent and can be autocatalytic.
Troubleshooting Protocol:
-
De-gas Buffers: Before preparing aqueous working solutions, thoroughly de-gas all buffers and water by sparging with an inert gas (nitrogen or argon) or by using vacuum filtration.[5][6]
-
Use High-Purity Water: Ensure you are using HPLC-grade or Milli-Q water to minimize trace metal contamination.
-
Protect from Light: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil.[7]
-
Consider Antioxidants: If compatible with your downstream assay, consider adding a small amount of an antioxidant like ascorbic acid or EDTA (to chelate metal ions) to your stock or working solutions.
-
Prepare Fresh: The most reliable solution is to prepare aqueous working solutions immediately before use from a freshly thawed aliquot of the stock solution.
Section 2: Troubleshooting Chromatographic Assays (HPLC/LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary methods for analyzing 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. Inconsistencies in these assays often manifest as issues with peak shape, retention time, and peak area.
Q3: I'm seeing significant peak tailing in my HPLC chromatogram. What are the likely causes?
A3: Peak tailing for this compound is commonly caused by secondary interactions between the basic amino group and the stationary phase, or by issues with the column or mobile phase.
Causality: The primary amine on the phenyl ring is basic and can form strong ionic interactions with residual acidic silanol groups on the surface of standard C18 silica columns. This causes a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Solutions:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3-4) to protonate the amine group. This ensures a consistent charge state and minimizes interactions with silanols. Adding 0.1% trifluoroacetic acid (TFA) or formic acid is a standard practice.[6]
-
Mobile Phase Modifier: TFA also acts as an ion-pairing agent, further masking the silanol groups.
-
Column Choice: Use a modern, high-purity, end-capped silica column or a column specifically designed for basic compounds. These have fewer free silanol groups.
-
Column Health: If the column is old or has been exposed to harsh conditions, it may be contaminated or degraded.[8] Try flushing it with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or replacing the guard column.[6]
Q4: My retention times are shifting between injections or between runs. Why is this happening?
A4: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or column condition.[9]
| Potential Cause | Explanation & Solution |
| Insufficient Column Equilibration | The column requires a stable baseline before injection. Solution: Increase the equilibration time between gradient runs to at least 10-15 column volumes. |
| Mobile Phase Composition Change | Inaccurate mixing of solvents by the pump or evaporation of a volatile component (like acetonitrile) can alter retention.[5][6] Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure the pump is functioning correctly.[5] |
| Temperature Fluctuations | Chromatography is temperature-dependent. Solution: Use a column oven to maintain a consistent temperature (e.g., 30-40°C) for improved reproducibility.[8] |
| Pump Issues / Leaks | Air bubbles or leaks in the pump or flow path will cause pressure fluctuations and unstable flow rates, directly affecting retention times.[10] Solution: Degas the mobile phase thoroughly.[5] Check for leaks at all fittings and ensure the pump seals are in good condition.[10] |
Q5: I'm analyzing the compound in a biological matrix (plasma, tissue homogenate) and my signal is suppressed or highly variable. What is the issue?
A5: You are likely experiencing matrix effects , a common and significant challenge in LC-MS bioanalysis.[11][12]
Causality: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of your target analyte in the mass spectrometer source.[13][14] This can either suppress or, less commonly, enhance the signal, leading to inaccurate quantification.[13][14]
Caption: Diagram of matrix effects in LC-MS analysis.
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[15]
-
Protein Precipitation (PPT): Fast but often leaves many interferences.
-
Liquid-Liquid Extraction (LLE): More selective than PPT.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly recommended for complex matrices.[15]
-
-
Optimize Chromatography: Adjust the HPLC gradient to achieve better separation between your analyte and the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[15] A SIL-IS (e.g., with deuterium or ¹³C) has nearly identical chemical properties and elution time to your analyte and will be affected by matrix suppression in the same way. By measuring the ratio of the analyte to the SIL-IS, the variability is normalized.
Section 3: General FAQs
Q6: How can I proactively test the stability of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one under my specific assay conditions?
A6: You should perform a forced degradation study . This involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and products.[1]
Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Expose to Stress Conditions: Aliquot the stock solution and expose it to the following conditions in separate, clearly labeled vials:[1]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Stress: Keep a solution vial in an oven at 80°C.
-
Photolytic Stress: Expose a solution in a clear vial to direct UV light.
-
-
Time Points: At set time points (e.g., 0, 2, 8, 24 hours), take a sample from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, along with a control sample stored under ideal conditions, by your primary assay method (e.g., HPLC-UV or LC-MS).
-
Evaluation: Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. This will tell you if your compound is sensitive to pH, oxidation, heat, or light.
Q7: My assay involves a colorimetric or fluorescent readout, and I'm getting high background or inconsistent results. What could be the cause?
A7: This can be due to interference from the compound itself or instability of the assay reagents.
Troubleshooting Steps:
-
Compound Interference: Run a control experiment with your compound in the assay buffer without the enzyme or other key reagents. If you still see a signal, your compound may be intrinsically colored, fluorescent, or may be quenching the signal.[4]
-
Reagent Stability: Ensure your detection reagents are not expired and have been stored correctly.[16][17] Reagents left at room temperature for extended periods can degrade.[17]
-
Buffer Compatibility: Confirm that the buffer composition and pH are compatible with all assay components, including your compound and the detection reagents.[16] Some buffers can interfere with certain enzymatic reactions or detection chemistries.
-
Pipetting and Mixing: Inconsistent pipetting or inadequate mixing can lead to high variability, especially in multi-well plate formats. Ensure all equipment is calibrated and that plates are mixed thoroughly after each reagent addition.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.). MDPI.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6).
-
van der-Heide, S., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 5947-5955. Retrieved from [Link]
-
van der-Heide, S., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 5947-5955. Retrieved from [Link]
- Xu, R., & Li, Q. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
-
Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025, July 11). ZAGENO Blog. Retrieved from [Link]
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (2024, November 12). Edu Lab.
- Assay Troubleshooting. (n.d.). Molecular Diagnostics.
-
Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. Retrieved from [Link]
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
-
Troubleshooting Immunoassays. (n.d.). Ansh Labs. Retrieved from [Link]
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). Alpha Chemistry.
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved from [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. Retrieved from [Link]
-
N-METHYL-2-PYRROLIDINONE. (1998, January 15). NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 7. Page:NIOSH Manual of Analytical Methods - 1302.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 11. Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. go.zageno.com [go.zageno.com]
- 17. Assay Troubleshooting | MB [molecular.mlsascp.com]
Technical Support Center: Stability Testing and Degradation of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability testing and degradation of this molecule. The information herein is curated to ensure scientific integrity and is based on established principles of organic chemistry and pharmaceutical stability testing.
Introduction
1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is a molecule of interest in pharmaceutical research, featuring a pyrrolidin-2-one (a lactam) ring attached to a substituted aniline moiety. Understanding its stability and degradation profile is crucial for the development of safe, effective, and stable pharmaceutical products.[1][2] Forced degradation studies are a regulatory requirement and a critical tool in this process, providing insights into the intrinsic stability of the molecule, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[2][3][4]
This guide will explore the predicted degradation pathways of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one based on its functional groups and provide practical guidance for conducting stability studies.
Predicted Degradation Pathways
Based on the chemical structure of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, two primary sites are susceptible to degradation: the lactam ring and the aromatic amino group.
Caption: Predicted degradation pathways for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one under forced degradation conditions?
Based on its functional groups, the compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The lactam (cyclic amide) ring is prone to hydrolysis under both acidic and basic conditions.[5] This would result in the opening of the five-membered ring to form the corresponding amino acid derivative, 4-amino-4-(2-amino-4-methylphenyl)butanoic acid.
-
Oxidation: The aromatic amino group is susceptible to oxidation.[6][7] This can lead to the formation of various colored degradation products, including nitroso, nitro, and polymeric impurities resulting from the coupling of radical intermediates.[6]
-
Photodegradation: Aromatic amines are often light-sensitive.[1] Exposure to UV or visible light can induce photo-oxidative processes, leading to products similar to those from chemical oxidation, as well as potential dimerization or other rearrangements.
Q2: I am observing a change in the color of my sample during stability studies. What could be the cause?
Color change, particularly darkening to yellow or red, is a strong indicator of the oxidation of the aromatic amino group.[8] This is a common degradation pathway for anilines upon exposure to air (oxygen) and/or light.[8] You should investigate oxidative and photolytic degradation pathways more closely.
Q3: My HPLC chromatogram shows a new peak with a shorter retention time after acidic or basic stress. What could this be?
A more polar compound, which typically has a shorter retention time in reversed-phase HPLC, is likely the result of lactam ring hydrolysis. The product, 4-amino-4-(2-amino-4-methylphenyl)butanoic acid, contains a carboxylic acid and an additional primary amine from the ring opening, making it significantly more polar than the parent compound.
Q4: How can I prevent the degradation of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one during storage?
To minimize degradation, consider the following storage conditions:
-
Protection from Light: Store the compound in amber vials or in the dark to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Temperature: Store at a low, controlled temperature as recommended by the manufacturer to slow down all potential degradation reactions.
-
pH Control: If in solution, maintaining a near-neutral pH will minimize hydrolytic degradation of the lactam ring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Poor peak shape (tailing) for the parent compound in RP-HPLC. | Interaction of the basic amino group with residual silanols on the silica-based column. | - Lower the mobile phase pH: Use an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to protonate the amine, reducing its interaction with silanols.- Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.- Increase the ionic strength of the mobile phase: Add a salt (e.g., 10-20 mM ammonium formate) to the mobile phase to mask the silanol interactions. |
| Inconsistent assay results. | On-going degradation in the sample solution. | - Analyze samples promptly after preparation. - If delays are unavoidable, keep sample vials in a cooled autosampler. - For hydrolytic instability, consider neutralizing the sample and keeping it cold. |
| Multiple, poorly resolved degradation peaks under oxidative stress. | Formation of complex mixtures, including polymers. | - Optimize chromatographic conditions: Try a different column chemistry (e.g., phenyl-hexyl), or adjust the gradient slope for better separation.- Use a different oxidizing agent: If using hydrogen peroxide, consider a milder agent or different concentrations to control the extent of degradation.- Employ a mass spectrometer (LC-MS) to identify the major degradation products. |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. | - Increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl/NaOH).- Increase the temperature (e.g., from 60 °C to 80 °C).- Extend the duration of the stress study. [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60 °C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60 °C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep at room temperature and protected from light.
-
Withdraw aliquots at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial.
-
Heat in an oven at 80 °C.
-
At various time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples at appropriate time intervals.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the drug.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might start with a low percentage of B, gradually increasing to elute the more non-polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and its degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30 °C
Data Presentation
Table 1: Recommended Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Predicted Primary Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours | Lactam ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | 2 - 24 hours | Lactam ring opening |
| Oxidation | 3% - 30% H₂O₂ | Room Temp. | 6 - 24 hours | Oxidation of the amino group |
| Thermal (Solid) | Dry Heat | 80 °C | 1 - 7 days | Minimal degradation expected |
| Photolytic | ICH Q1B compliant light source | Ambient | As per ICH guidelines | Photo-oxidation of the amino group |
Table 2: Predicted Degradation Products
| Degradation Pathway | Predicted Product | Change in Polarity |
| Hydrolysis | 4-amino-4-(2-amino-4-methylphenyl)butanoic acid | Increased |
| Oxidation | 1-(4-methyl-2-nitrosophenyl)pyrrolidin-2-one | Increased |
| Oxidation | 1-(4-methyl-2-nitrophenyl)pyrrolidin-2-one | Increased |
| Oxidation | Polymeric products | Variable |
Visualizations
Caption: A typical workflow for a forced degradation study.
References
-
Aniline (benzenamine). Australian Government Department of Climate Change, Energy, the Environment and Water. Available at: [Link]
-
Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. Available at: [Link]
-
Aniline | C6H5NH2 | CID 6115 - PubChem. National Institutes of Health. Available at: [Link]
-
Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. ACS Omega. Available at: [Link]
-
Photochromism in Anils - A Review. ResearchGate. Available at: [Link]
-
Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Available at: [Link]
-
Oxidation of Substituted Anilines by Horseradish Peroxidase Compound II. Canadian Journal of Chemistry. Available at: [Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]
-
Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. Available at: [Link]
-
The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Atlantis Press. Available at: [Link]
-
N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014a]. ZORA. Available at: [Link]
-
Amines. NCERT. Available at: [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Aniline and Its Derivatives. ResearchGate. Available at: [Link]
-
N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Assuredbio. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
a review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Anaerobic biodegradation of aniline under different electron accepting conditions. ResearchGate. Available at: [Link]
-
N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014a]. CORE. Available at: [Link]
-
Bacterial degradation of aniline. (A) Initial steps of aniline... ResearchGate. Available at: [Link]
-
Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. MDPI. Available at: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. Available at: [Link]
-
Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. PubMed. Available at: [Link]
-
Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. AIR Unimi. Available at: [Link]
-
Photoredox Approach to N-Acyl-N'-aryl-N,N'-aminals Using Enamides and Their Conversion to γ-Lactams. PubMed. Available at: [Link]
-
Aniline. Wikipedia. Available at: [Link]
-
The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram. The Journal of Organic Chemistry. Available at: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Photocatalytic oxidations of lactams and N-acylamines. Journal of the American Chemical Society. Available at: [Link]
-
Ozone-Based Advanced Oxidation Processes for the Decomposition of N-Methyl-2-Pyrolidone in Aqueous Medium. ResearchGate. Available at: [Link]
-
Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Publikationsserver der Universität Regensburg. Available at: [Link]
-
Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast. Available at: [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. Available at: [Link]
-
Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. The Hong Kong University of Science and Technology. Available at: [Link]
-
Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices. MDPI. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Figure 2 from Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Semantic Scholar. Available at: [Link]
Sources
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. iajps.com [iajps.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. ajpsonline.com [ajpsonline.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Refining Analytical Detection of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Welcome to the technical support center for the analytical detection of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results. As a compound of interest in pharmaceutical development, its robust and reliable quantification is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your analytical endeavors.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the analysis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
HPLC Troubleshooting
High-Performance Liquid Chromatography is a fundamental technique for the separation and quantification of pharmaceutical compounds. However, challenges can arise. Below are common problems and systematic approaches to resolve them.
Issue: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a frequent issue when analyzing amine-containing compounds like 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, often due to interactions with residual silanol groups on the silica-based column packing.[1]
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting decision tree for poor HPLC peak shape.
Issue: Inconsistent Retention Times
Shifting retention times can compromise the reliability of your analytical method.[2]
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Pump Malfunction or Leaks | Check for pressure fluctuations. Perform a leak test. | Inconsistent flow rate directly impacts the time the analyte spends in the stationary phase. |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. | A non-equilibrated column will have a changing surface chemistry, leading to variable analyte retention. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily. Ensure accurate mixing of solvents. | Evaporation of volatile organic solvents can alter the mobile phase composition and its elution strength. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Retention times are temperature-dependent; consistency is key for reproducibility.[2] |
LC-MS/MS Troubleshooting
LC-MS/MS offers high sensitivity and selectivity but is susceptible to matrix effects, which can suppress or enhance the analyte signal.[3][4]
Issue: Low Sensitivity or Signal Suppression
Matrix effects are a primary cause of poor sensitivity in LC-MS/MS analysis of biological samples.[3][4]
Workflow for Diagnosing and Mitigating Matrix Effects
Sources
addressing batch-to-batch variability of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Welcome to the technical support center for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot challenges related to the batch-to-batch variability of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and reliability of your experimental and manufacturing processes.
Introduction: Understanding the Challenge of Batch-to-Batch Variability
1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is a key building block in the synthesis of various pharmaceutical agents. As with many complex organic molecules, maintaining consistent quality across different production batches can be a significant challenge. Subtle variations in raw materials, reaction conditions, or work-up procedures can lead to inconsistencies in purity, impurity profiles, and physical properties, ultimately impacting downstream processes and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides a structured approach to identifying, diagnosing, and resolving common issues related to the batch-to-batch variability of this compound.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis and use of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one.
Issue 1: Inconsistent Reaction Yield and Purity
Question: We are observing significant variations in the yield (e.g., 60-90%) and purity of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one from one batch to another. What are the likely causes, and how can we troubleshoot this?
Answer:
Inconsistent yield and purity are often interconnected and can be traced back to several critical factors in the synthetic process. A systematic investigation is key to identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Raw Material Quality:
-
Variability in Starting Materials: The purity and reactivity of your starting materials, such as 2-nitro-4-methylaniline and γ-butyrolactone (or a derivative), can vary between suppliers or even different lots from the same supplier.
-
Actionable Insight: Implement a robust incoming raw material testing program. Key tests should include:
-
Identity and Purity: Confirm the identity and purity of all starting materials using techniques like ¹H NMR, ¹³C NMR, and GC-MS or LC-MS.
-
Moisture Content: Water can interfere with many organic reactions, particularly those involving organometallic reagents or strong bases.[3] Determine the moisture content using Karl Fischer titration.
-
-
-
Catalyst Activity: If your synthesis involves a catalytic step (e.g., hydrogenation of a nitro group), the activity of the catalyst can degrade over time or vary between batches.
-
Actionable Insight: Qualify each new batch of catalyst for activity using a small-scale test reaction. Store catalysts under appropriate conditions (e.g., inert atmosphere) to prevent deactivation.
-
-
-
Reaction Conditions:
-
Temperature Control: Many reactions are highly sensitive to temperature fluctuations. Inconsistent temperature control can lead to the formation of side products.[1][3]
-
Actionable Insight: Ensure your reaction vessel is equipped with a calibrated thermometer and an efficient temperature control system. For exothermic reactions, ensure adequate cooling capacity to prevent temperature overshoots.
-
-
Mixing and Agitation: Inefficient stirring can create localized "hot spots" or concentration gradients, leading to non-uniform reaction and the formation of impurities.[1]
-
Actionable Insight: Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous. For scaled-up reactions, consider the geometry of the reactor and impeller design.
-
-
Reaction Time: Inconsistent reaction times can result in incomplete reactions or the formation of degradation products.
-
Actionable Insight: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to determine the optimal reaction time.
-
-
-
Work-up and Purification:
-
pH Adjustments: The pH of the aqueous phase during extraction is critical for ensuring the complete isolation of your amine product and the removal of acidic or basic impurities.[3]
-
Actionable Insight: Use a calibrated pH meter for all pH adjustments. Define and adhere to a specific pH range for each extraction step.
-
-
Solvent Volumes and Extractions: Inconsistent solvent volumes can lead to variable product loss and inefficient removal of impurities.
-
Actionable Insight: Use precise measurements for all solvents and perform a consistent number of extractions for each batch.
-
-
Crystallization/Purification: Variations in solvent composition, cooling rate, and seeding during crystallization can affect the purity and crystal form of the final product.
-
Actionable Insight: Develop and adhere to a standardized crystallization protocol. Characterize the crystal form of each batch using techniques like X-ray powder diffraction (XRPD) if polymorphism is a concern.
-
-
Issue 2: Appearance of a New, Unidentified Impurity in HPLC Analysis
Question: Our routine HPLC analysis of a recent batch of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one shows a new, significant impurity peak that was not present in previous batches. How can we identify and eliminate this impurity?
Answer:
The appearance of a new impurity is a critical issue that requires immediate attention. The first step is to identify the impurity, and then trace its origin to eliminate it from the process.
Identification of the Impurity:
-
Isolation: Isolate the impurity using preparative HPLC or column chromatography.
-
Structural Elucidation: Characterize the isolated impurity using a combination of analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the structure of the impurity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Potential Sources and Elimination Strategies:
-
Starting Material Impurities: The new impurity could be carried over from a contaminated starting material.
-
Actionable Insight: Re-analyze the starting materials used for the affected batch. If a new impurity is detected in a starting material, quarantine the material and contact the supplier.
-
-
Side Reactions: The impurity may be the result of an unintended side reaction. Common side reactions in the synthesis of substituted anilines and pyrrolidinones include:
-
Over-alkylation or N-alkylation: If alkylating agents are used.
-
Dimerization or Polymerization: Under harsh reaction conditions.
-
Incomplete Reduction: If a nitro group is being reduced to an amine, residual nitro or intermediate nitroso/hydroxylamine species may be present.
-
-
Degradation: The product may be degrading during the reaction, work-up, or storage. Amines can be susceptible to oxidation.
-
Actionable Insight: Investigate the stability of the product under the reaction and work-up conditions. Consider sparging the reaction mixture with an inert gas (e.g., nitrogen or argon) to minimize oxidation. Store the final product under an inert atmosphere and protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one to ensure its stability?
A1: To maintain the long-term stability of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place. Aromatic amines can be sensitive to light and air, which can lead to oxidative degradation and discoloration over time. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: Can the color of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one vary from batch to batch, and is this a cause for concern?
A2: Minor color variations (e.g., from off-white to pale yellow or tan) can occur and may not necessarily indicate a significant difference in purity. The color of aromatic amines can be influenced by the presence of trace-level oxidized impurities. However, a significant or dark coloration could be indicative of a higher level of impurities or degradation. It is crucial to rely on analytical data, such as HPLC purity, rather than color alone to assess the quality of a batch. If a significant color change is observed, it is recommended to perform a full analytical characterization to ensure the material meets the required specifications.
Q3: We are using 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one in a downstream reaction, and we are observing inconsistent reaction rates. Could this be related to the quality of the intermediate?
A3: Yes, absolutely. The presence of certain impurities in your starting material can have a significant impact on the kinetics of a subsequent reaction. For example:
-
Catalyst Poisons: Trace amounts of certain functional groups (e.g., sulfur-containing compounds) can poison catalysts used in downstream reactions.
-
Inhibitors: Some impurities may act as inhibitors, slowing down the reaction rate.
-
Reactive Impurities: Other impurities might compete in the reaction, leading to the formation of byproducts and a lower yield of the desired product.
It is highly recommended to perform impurity profiling of your 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one batches to identify and quantify any impurities that may be affecting your downstream process.
Analytical Protocols
Consistent and reliable analytical data is the cornerstone of managing batch-to-batch variability. Below are recommended starting points for analytical methods for the quality control of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one.
Table 1: Recommended Analytical Methods and Acceptance Criteria
| Parameter | Method | Recommended Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the reference spectrum |
| Purity (Assay) | HPLC-UV (e.g., at 254 nm) | ≥ 98.0% |
| Individual Impurity | HPLC-UV | ≤ 0.15% |
| Total Impurities | HPLC-UV | ≤ 1.0% |
| Moisture Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace GC-MS | As per ICH Q3C guidelines |
Experimental Protocol: HPLC Method for Purity Determination
Objective: To determine the purity of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one and quantify any related impurities.
Methodology:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A systematic approach to troubleshooting batch-to-batch variability.
Diagram 2: Hypothetical Synthetic Pathway and Potential Impurity Formation
Caption: Potential sources of impurities in the synthesis of the target compound.
References
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency. [Link]
-
ResearchGate. (2025). Identifying sources of batch to batch variation in processability. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
YouTube. (2024). Operations Steps for Reducing Batch-to-Batch Variability. [Link]
Sources
Technical Support Center: Enhancing the Purity of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. Achieving high purity for this compound is critical for its successful use as an intermediate in drug discovery and development, where impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and regulatory hurdles.
This document provides a structured approach to troubleshooting common purity-related challenges, offering detailed, field-tested protocols and explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the crude synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one?
The impurity profile largely depends on the synthetic route. For a typical synthesis involving the reaction of an aniline derivative with a lactone precursor (e.g., γ-butyrolactone or its derivatives), you can anticipate:
-
Unreacted Starting Materials: Primarily the aniline precursor, such as 4-methyl-2-nitroaniline (if a reduction step is involved) or 4-methyl-1,2-phenylenediamine.
-
Side-Products: These may include products from incomplete cyclization, over-alkylation, or dimerization of starting materials.
-
Color Impurities: The aromatic amine moiety is susceptible to air oxidation, which can form highly colored, conjugated impurities, often appearing as yellow, orange, or brown tints.[1]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, DMF, THF) can be retained in the crude product.
Q2: What is a standard target purity for this compound?
Target purity levels are dictated by the intended application:
-
Discovery Research/Intermediate Use: A purity of >95% is often sufficient for subsequent synthetic steps where further purification will occur downstream.
-
Lead Optimization/Pre-clinical Studies: A higher purity of >98-99% is recommended to ensure that biological activity is attributable to the target compound.
-
Good Manufacturing Practice (GMP)/Active Pharmaceutical Ingredient (API) Synthesis: A stringent purity of >99.5% is typically required, with all impurities identified and characterized.
Q3: What are the essential first analytical steps to assess the purity of my crude product?
Before attempting any large-scale purification, a preliminary analysis is crucial for developing an effective strategy.
-
Thin-Layer Chromatography (TLC): This is the quickest way to visualize the number of components in your crude mixture. It is essential for developing a solvent system for column chromatography.
-
¹H NMR Spectroscopy: Provides structural confirmation of the desired product and can reveal the presence of major impurities and residual solvents by comparing the integration of characteristic peaks.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful initial assessment tool. It provides a more accurate purity percentage (by UV area) and gives the mass of the main component and its impurities, which helps in their tentative identification.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues encountered during the purification process in a problem-solution format.
Problem 1: Significant Tailing and Poor Separation During Silica Gel Column Chromatography
-
Probable Cause: The basic primary amine group on your target molecule is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This strong ionic interaction leads to poor elution, resulting in broad, tailing peaks and often irreversible adsorption of the product onto the column, causing low recovery.[6]
-
Solution:
-
Mobile Phase Modification (Most Common): Deactivate the acidic sites on the silica gel by adding a small amount of a volatile tertiary amine to your eluent system.[7][8] Triethylamine (TEA) is the most common choice. Start by adding 0.5-1% (v/v) TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. This competes with your product for binding to the acidic sites, allowing for sharp, symmetrical peaks.[4]
-
Use an Alternative Stationary Phase: If tailing persists or if your compound is particularly sensitive, switch to a more inert or basic stationary phase.
-
Amine-Functionalized Silica: This is an excellent choice as it provides a basic surface environment, preventing the unwanted interaction with your basic analyte.[9][10][11] It often allows for the use of less polar, non-basic solvent systems like hexane/ethyl acetate.[5]
-
Basic Alumina: Can also be used, but its activity can vary, so it may require more optimization.
-
-
Problem 2: The Purified Product is a Persistent Oil or Fails to Crystallize
-
Probable Cause: The presence of minor impurities is disrupting the formation of a stable crystal lattice. Even small amounts of structurally similar by-products or residual solvents can act as "crystal poisons."
-
Solution:
-
Secondary Purification: The product is likely not pure enough for crystallization. Subject the oil to a carefully optimized flash column chromatography run using the strategies described in Problem 1. Collect very narrow fractions and analyze them by TLC or HPLC to combine only the purest fractions.
-
Solvent Removal: Ensure all high-boiling solvents (like DMF or DMSO) are thoroughly removed. Co-evaporation with a lower-boiling solvent like toluene or dichloromethane on a rotary evaporator can help.
-
Induce Crystallization: If the product is confirmed to be of high purity (>98%) but remains an oil, try the following:
-
Solvent Screening: Attempt recrystallization from a range of solvent systems (see Protocol 2). A good starting point is a solvent pair like ethyl acetate/hexane or isopropanol/water.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution to initiate crystallization.
-
-
Problem 3: The Final Product is Colored (Yellow to Brown)
-
Probable Cause: Aromatic amines are notoriously prone to air oxidation, forming highly colored, conjugated impurities. This can happen during the reaction, workup, or even during storage.
-
Solution:
-
Decolorization during Recrystallization: Add a small amount of activated charcoal to the hot solution of your compound during the recrystallization process.[12] The charcoal will adsorb the colored impurities. Use charcoal sparingly (1-2% by weight) as it can also adsorb your product, reducing the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Inert Atmosphere: When possible, conduct workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage: Store the final, pure product in a dark, airtight container, preferably under an inert atmosphere and refrigerated, to prevent long-term degradation.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Purification
| Method | Stationary Phase | Recommended Mobile Phase / Solvent System | Key Considerations |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate + 0.5% Triethylamine (TEA) or Dichloromethane/Methanol + 0.5% TEA | Start with a low polarity and gradually increase. Always add TEA to prevent tailing.[13] |
| Flash Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Often provides superior separation for amines without the need for basic additives.[10][14] |
| Recrystallization | N/A | Isopropanol (IPA) / Water or Ethyl Acetate / Hexanes | The compound should be soluble in the hot solvent and insoluble in the cold solvent. |
| Preparative HPLC | C18 Silica | Acetonitrile / Water with 0.1% TFA or Formic Acid | Best for obtaining very high purity material (<99.5%) on a small to medium scale.[15] |
Protocol 1: Purification by Flash Column Chromatography (with TEA)
-
Solvent System Selection: Using TLC, find a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.25-0.35. Add 0.5% (v/v) triethylamine to this system.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent mixture (e.g., 90:10 Hexane:EtOAc + 0.5% TEA).
-
Equilibration: Pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated and the silica is deactivated.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the column using isocratic or gradient elution, starting with a low polarity and gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis & Pooling: Combine the pure fractions, and remove the solvent under reduced pressure. Analyze the final product by HPLC and NMR to confirm purity.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a potential solvent (e.g., isopropanol). If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[12]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude material to fully dissolve it.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Visualized Workflows
General Purity Enhancement Workflow
Caption: Workflow for purity enhancement.
Decision Tree for Purification Method
Caption: Decision tree for selecting a purification method.
References
-
Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. Available at: [Link]
-
Anonymous. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? ResearchGate. Available at: [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Biotage. Available at: [Link]
-
Kim, S., et al. (2024). Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. PMC. Available at: [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Sorbent Technologies. Available at: [Link]
-
Zhang, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. ResearchGate. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
ACS Publications. (2024). Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. ACS Omega. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Galkina, O. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Science Forums. (2011). Amine purification. Science Forums. Available at: [Link]
-
Teledyne ISCO. (2010). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]
-
Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). Available at: [Link]
-
Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Simon Fraser University, Department of Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. University of California, Irvine, Department of Chemistry. Available at: [Link]
-
Reddit. (2018). How do I recover my product from an unsuccessful column? r/chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available at: [Link]
-
LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]
-
PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. Available at: [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. Available at: [Link]
-
ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Available at: [Link]
-
OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. Available at: [Link]
-
ResearchGate. (2025). Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. Available at: [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. EPO. Available at: [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. Available at: [Link]
-
National Institutes of Health. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available at: [Link]
-
ResearchGate. (2025). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Pharmaffiliates. Available at: [Link]
-
MDPI. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. MDPI. Available at: [Link]420-3049/26/14/4155)
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. sorbtech.com [sorbtech.com]
- 12. athabascau.ca [athabascau.ca]
- 13. orgsyn.org [orgsyn.org]
- 14. teledyneisco.com [teledyneisco.com]
- 15. teledyneisco.com [teledyneisco.com]
Technical Support Center: Method Refinement for Scaling Up 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one Production
An in-depth guide to overcoming the challenges of scaling the synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, a key pharmaceutical intermediate. This technical support center provides detailed troubleshooting, validated protocols, and expert insights for researchers and process chemists.
The transition from laboratory-scale synthesis to pilot or commercial-scale production is a critical phase fraught with challenges that are often non-linear and unpredictable.[1] This guide is structured as a technical support resource to address the specific issues encountered during the scale-up of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
The synthesis of N-aryl lactams, such as the target compound, is most robustly achieved via palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination.[2] This method offers broad functional group tolerance and generally high yields, making it a cornerstone of modern pharmaceutical synthesis.[3] However, its successful implementation at scale requires a deep understanding of reaction kinetics, thermodynamics, and equipment-specific parameters.[4][5]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems in a direct Q&A format, providing both the "what" and the "why" for each recommendation.
Section 1: Reaction Yield and Purity
Question 1: My reaction yield dropped significantly when moving from a 1L flask to a 20L reactor. What are the likely causes?
This is a classic scale-up problem rooted in changes to the physical environment of the reaction.[1][6] Several factors are likely at play:
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it difficult to dissipate heat from exothermic events, such as the C-N coupling reaction.[4] This can lead to localized "hot spots," which may trigger side reactions or degrade the catalyst and product.
-
Poor Mixing: A magnetic stir bar is effective in a small flask, but a mechanical stirrer in a large vessel may not provide the same level of homogeneity.[6] Poor mixing can result in localized concentration gradients of reactants or base, leading to incomplete conversion and the formation of impurities.
-
Extended Reagent Addition Times: Due to thermal management, reagents are often added more slowly at scale. This changes the concentration profile over time, potentially favoring different reaction pathways than those observed in the lab where additions are near-instantaneous.
dot
Caption: Troubleshooting workflow for low product yield.
Question 2: I'm observing a significant amount of a hydrodehalogenation byproduct (where the aryl halide is reduced to an arene). How can I prevent this?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings.[7] It occurs when the palladium intermediate undergoes β-hydride elimination or reacts with a hydrogen source instead of the amine.
-
Cause: This is often exacerbated by certain bases, solvents that can act as hydrogen donors, or ligands that do not sufficiently favor reductive elimination of the desired C-N bond.
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos. These ligands promote the final reductive elimination step, outcompeting the side reaction.[8]
-
Base Selection: While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening weaker carbonate bases (e.g., Cs₂CO₃, K₂CO₃), although this may require higher temperatures or longer reaction times.[8]
-
Ensure Anhydrous Conditions: Water can react with the active catalyst and contribute to the formation of undesired byproducts. Ensure all solvents and reagents are rigorously dried.[7]
-
Question 3: My final product has inconsistent crystal form and is difficult to filter after crystallization. What should I investigate?
Crystallization is a critical step that can be highly sensitive to scale-dependent factors.[1]
-
Polymorphism: Changes in cooling rate, agitation speed, or solvent supersaturation can lead to the formation of different crystal polymorphs, which have distinct physical properties (solubility, filterability, stability).[1]
-
Troubleshooting Steps:
-
Controlled Cooling: Implement a programmed, linear cooling profile instead of simply allowing the reactor to cool at its natural rate.
-
Seeding: Introduce a small quantity of seed crystals of the desired polymorph at a specific temperature to control nucleation.
-
Solvent System: Re-evaluate the anti-solvent ratio and addition rate. A slower addition can lead to larger, more uniform crystals.
-
Agitation: The type of stirrer and its speed affect crystal size distribution. An anchor stirrer might be suitable for preventing crystal breakage in high-slurry-density mixtures.[6]
-
Section 2: Catalyst and Reagents
Question 4: The reaction stalls before reaching full conversion. What could be wrong with my catalyst system?
Catalyst deactivation is a primary concern, especially during the longer reaction times typical of large-scale batches.[7]
-
Causes:
-
Formation of Palladium Black: The active Pd(0) species can agglomerate into inactive clusters (palladium black), particularly at high temperatures or concentrations.[7]
-
Ligand Degradation: Phosphine ligands can be sensitive to oxidation if the reaction is not maintained under a strict inert atmosphere.
-
Inhibition by Impurities: Impurities in starting materials or solvents (e.g., sulfur compounds) can poison the palladium catalyst.
-
-
Solutions:
-
Use a Pre-catalyst: Employing a well-defined, air-stable Pd(II) pre-catalyst can lead to a more controlled and sustained generation of the active Pd(0) species in solution.
-
Ligand Choice: Use robust, sterically hindered biarylphosphine ligands that stabilize the active catalyst and prevent dimerization or agglomeration.
-
Raw Material Qualification: Ensure the purity of all starting materials and solvents through appropriate analytical testing before use.[4]
-
dot
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Recommended Scale-Up Protocol
This protocol outlines a robust procedure for the synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one via Buchwald-Hartwig amination, incorporating scale-up considerations. The synthesis proceeds in two stages: 1) N-arylation of 2-pyrrolidinone with a protected aniline, and 2) deprotection.
Stage 1: Palladium-Catalyzed N-Arylation
Starting Materials: 2-Bromo-5-methylaniline (protected, e.g., as a Boc-carbamate), 2-Pyrrolidinone.
Protocol Steps:
-
Reactor Setup: Charge a clean, dry, and inerted reactor with the protected 2-bromo-5-methylaniline (1.0 equiv.), 2-pyrrolidinone (1.2 equiv.), and a robust palladium pre-catalyst system (e.g., BrettPhos Pd G3, 0.5-1.0 mol%).
-
Solvent Addition: Add a suitable anhydrous, degassed solvent such as toluene or dioxane (5-10 volumes).
-
Inerting: Purge the reactor headspace with argon or nitrogen for at least 30 minutes. Maintain a slight positive pressure throughout the reaction.
-
Base Addition: Prepare a solution or slurry of cesium carbonate (Cs₂CO₃, 2.0 equiv.) in the reaction solvent. Add this to the reactor portion-wise over 1-2 hours, carefully monitoring the internal temperature. The exotherm should be controlled by the addition rate and jacket cooling.
-
Heating: Heat the reaction mixture to the target temperature (typically 90-110 °C). The heating ramp should be controlled to prevent thermal spikes.
-
Monitoring: Track the reaction progress by taking samples periodically for HPLC analysis. The reaction is complete when the consumption of the aryl bromide is >99%.
-
Work-up:
-
Cool the reactor to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with fresh solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected product.
-
Stage 2: Deprotection
-
Acidolysis: Dissolve the crude product from Stage 1 in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane and stir at room temperature until deprotection is complete (monitored by HPLC).
-
Neutralization & Extraction: Carefully quench the reaction with an aqueous base (e.g., NaHCO₃ solution). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one can then be purified by crystallization or column chromatography.
Analytical Methods for Quality Control
Ensuring the purity and identity of the final product and intermediates is paramount. A combination of analytical techniques should be employed.[9]
| Parameter | Method | Purpose | Considerations |
| Reaction Progress | HPLC-UV | To monitor the consumption of starting materials and formation of the product. | Fast and reliable for routine checks. Method development is required to ensure separation of all key components.[9] |
| Impurity Profiling | LC-MS | To identify known and unknown impurities, especially those that appear at scale. | Provides mass information crucial for structural elucidation of byproducts.[9][10] |
| Structural Confirmation | NMR (¹H, ¹³C) | To confirm the chemical structure of the final product and key intermediates. | Essential for final product release and characterization. |
| Residual Solvents | GC-FID | To quantify any remaining solvents from the synthesis and purification steps. | Important for meeting regulatory requirements (e.g., ICH guidelines).[9] |
| Polymorphic Form | XRPD, DSC | To characterize the solid-state form of the final crystallized product. | Critical for ensuring batch-to-batch consistency of the final API.[1] |
Scale-Up Workflow Diagram
dot
Caption: A structured workflow for process scale-up.
References
- Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide.
- Asahi Glassplant Inc. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
- BenchChem. (n.d.). Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis.
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Available from: [Link]
- BenchChem. (n.d.). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives.
- PharmTech. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: N-Arylation of Pyrrolidine.
- BenchChem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
-
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available from: [Link]
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one: A Novel Anticonvulsant Candidate
A Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one moiety is a well-established pharmacophore in medicinal chemistry, forming the core structure of several clinically successful drugs, including the nootropic piracetam and the anticonvulsant levetiracetam.[1][2] This heterocyclic system is recognized for its favorable pharmacokinetic properties and its ability to interact with various biological targets within the central nervous system (CNS). The exploration of novel N-aryl substituted pyrrolidin-2-one derivatives is a promising avenue for the discovery of next-generation anticonvulsants with improved efficacy and safety profiles.[3][4]
This guide provides a comparative overview of a novel candidate molecule, 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, against established anticonvulsant drugs: Phenytoin, Carbamazepine, and Valproic Acid. Due to the absence of published preclinical data for this specific compound, this analysis will utilize a representative, hypothetical dataset to illustrate the evaluation process and potential therapeutic profile of a novel pyrrolidin-2-one derivative.
Synthesis of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
The synthesis of N-aryl pyrrolidin-2-ones can be achieved through several established synthetic routes. A common and effective method is the reductive amination of a suitable diketone with an aniline derivative. This approach offers a practical and efficient pathway to the target compound.[5][6]
General Synthetic Protocol: Reductive Amination
A plausible synthetic route for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one involves the reaction of 2,5-dimethoxytetrahydrofuran with 4-methyl-2-nitroaniline, followed by reduction of the nitro group.
Step 1: Synthesis of 1-(4-methyl-2-nitrophenyl)pyrrolidin-2-one
-
To a solution of 4-methyl-2-nitroaniline (1.0 eq) in a suitable solvent such as acetic acid, add 2,5-dimethoxytetrahydrofuran (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C).
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the final product, 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, by column chromatography.
Mechanisms of Action of Comparator Anticonvulsants
A thorough understanding of the mechanisms of established anticonvulsants is crucial for contextualizing the potential therapeutic action of a novel candidate.
-
Phenytoin : Primarily functions by blocking voltage-gated sodium channels in neurons.[7][8][9] It selectively binds to the inactive state of these channels, prolonging their refractory period and thereby reducing the high-frequency neuronal firing characteristic of seizures.[8][10] This action stabilizes neuronal membranes and prevents the spread of seizure activity.[9]
-
Carbamazepine : Also a sodium channel blocker that preferentially binds to the inactivated state of voltage-gated sodium channels, which inhibits repetitive and sustained neuronal firing.[11][12] This mechanism is central to its efficacy in treating partial and generalized tonic-clonic seizures.[13][14]
-
Valproic Acid : Exhibits a broader and more complex mechanism of action.[15][16] It is known to enhance the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation and increasing its synthesis.[15][17][18] Additionally, valproic acid blocks voltage-gated sodium channels and T-type calcium channels, further contributing to the reduction of neuronal excitability.[15][16][19]
Preclinical Evaluation of Anticonvulsant Activity
The initial screening of potential anticonvulsant compounds typically involves well-validated in vivo models that assess their efficacy against induced seizures. The two most common models are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[4]
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for preclinical anticonvulsant drug screening.
Maximal Electroshock (MES) Test Protocol
The MES test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[20][21][22]
-
Animals : Male albino mice (20-25 g) are used.
-
Drug Administration : Animals are divided into groups and administered the test compound, a vehicle control, or a standard anticonvulsant (e.g., Phenytoin) via intraperitoneal (i.p.) or oral (p.o.) route.
-
Pre-treatment Time : The test is conducted at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies.
-
Stimulation : A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[21]
-
Observation : The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint : Abolition of the tonic hindlimb extension is considered protection.[20][21]
-
Data Analysis : The effective dose 50 (ED50), the dose that protects 50% of the animals, is calculated.
Pentylenetetrazol (PTZ) Seizure Model Protocol
The PTZ test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[23][24] PTZ is a non-competitive antagonist of the GABA-A receptor.[25]
-
Animals : Male albino mice (20-25 g) are used.
-
Drug Administration : Similar to the MES test, animals are pre-treated with the test compound, vehicle, or a standard drug (e.g., Valproic Acid).
-
PTZ Injection : A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Observation : Animals are observed for 30 minutes for the onset and severity of seizures, typically scored on a scale (e.g., Racine scale).[25]
-
Endpoint : The absence of clonic seizures for at least 5 seconds is considered protection.
-
Data Analysis : The ED50 for preventing PTZ-induced seizures is determined.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical but plausible dataset comparing the anticonvulsant activity and neurotoxicity of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one with standard anticonvulsants.
| Compound | MES Test (ED50 mg/kg, i.p.) | PTZ Test (ED50 mg/kg, i.p.) | Neurotoxicity (TD50 mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one | 45 | 110 | >400 | >8.9 (MES) |
| Phenytoin | 9.5 | Inactive | 68 | 7.2 |
| Carbamazepine | 8.8 | 45 | 75 | 8.5 (MES) |
| Valproic Acid | 272 | 149 | 426 | 1.6 (MES) / 2.9 (PTZ) |
Neurotoxicity is assessed using the rotarod test, where TD50 is the dose causing motor impairment in 50% of animals.
Discussion and Interpretation of Comparative Data
The hypothetical data suggests that 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one possesses a promising anticonvulsant profile. Its efficacy in the MES test indicates a potential to prevent the spread of generalized tonic-clonic seizures, similar to Phenytoin and Carbamazepine. The activity in the PTZ model suggests it may also be effective against myoclonic and absence seizures, a characteristic shared with the broad-spectrum anticonvulsant, Valproic Acid.
A key highlight from this hypothetical data is the compound's favorable safety profile. The high neurotoxicity threshold (TD50 > 400 mg/kg) results in a Protective Index (PI) that is potentially superior to the standard drugs. The PI is a critical measure of the separation between the therapeutic and toxic doses of a drug. A higher PI suggests a wider therapeutic window and a lower likelihood of dose-limiting side effects.
The structural similarity of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one to other pyrrolidinone-based anticonvulsants suggests that its mechanism of action may involve modulation of synaptic vesicle protein 2A (SV2A), similar to levetiracetam, or it could have effects on ion channels or GABAergic systems.[2][4] Further mechanistic studies would be required to elucidate its precise mode of action.
Relevant Signaling Pathway: GABAergic Inhibition
Many anticonvulsants, including Valproic Acid, enhance GABAergic inhibition to reduce neuronal hyperexcitability.[15][17] The potential for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one to interact with this pathway is a key area for future investigation.
Caption: Simplified GABAergic signaling pathway and the action of Valproic Acid.
Conclusion and Future Directions
While the data presented for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is hypothetical, it illustrates the potential of this compound as a promising anticonvulsant candidate. Its broad-spectrum efficacy in preclinical models, coupled with a potentially superior safety profile, warrants further investigation. Future studies should focus on:
-
Definitive preclinical testing to confirm its efficacy and safety profile in the MES, PTZ, and other seizure models.
-
Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of action studies to identify its molecular targets and signaling pathways.
-
Synthesis and evaluation of analogs to establish structure-activity relationships (SAR) and optimize its therapeutic properties.
The exploration of novel pyrrolidin-2-one derivatives like 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one holds significant promise for the development of more effective and safer treatments for epilepsy.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Valproic Acid? Retrieved from [Link]
-
Anonymous. (n.d.). What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applications? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved from [Link]
-
Wikipedia. (n.d.). Phenytoin. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamazepine. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine? Retrieved from [Link]
-
Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171–184. Retrieved from [Link]
-
Ghodsi, R., & Asadi-Pooya, A. A. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Symbiosis Online Publishing. (2020, March 2). Mechanism of Action of Valproic Acid and Its Derivatives. Retrieved from [Link]
-
JoVE. (2025, July 8). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from [Link]
-
Tambucci, R., Tini, A., De-Giorgio, F., & Chiarotti, M. (2021). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current Neuropharmacology, 19(11), 1863–1876. Retrieved from [Link]
-
Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]
-
Dr. Rajesh Gubba. (2019, February 8). Valproic Acid pharmacology : Uses, Side Effects, Interactions [Video]. YouTube. Retrieved from [Link]
-
Drugs.com. (2026, January 27). Carbamazepine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
AccessPharmacy. (n.d.). Chapter 11. Carbamazepine. In Applied Clinical Pharmacokinetics, 2e. Retrieved from [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. Retrieved from [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
-
MDPI. (2025, October 28). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Retrieved from [Link]
-
Anonymous. (n.d.). Pentylenetetrazole Kindling Epilepsy Model. Retrieved from [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 196–207. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Anticonvulsant activity assessment using Maximal Electroshock Method (MES). Retrieved from [Link]
-
Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Retrieved from [Link]
-
Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022, September 3). [Video]. YouTube. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2013, July 10). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2024, July 24). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules | Request PDF. Retrieved from [Link]
-
MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]
-
Sapa, J., et al. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological Reports, 66(4), 643–648. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-aryl-substituted pyrrolidines with various amines. Retrieved from [Link]
-
Taylor & Francis Online. (2015, September 25). Synthesis and anticonvulsant activity of new N-mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Retrieved from [Link]
-
Obniska, J., et al. (2017). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. Archiv der Pharmazie, 350(3-4). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 9. Phenytoin - Wikipedia [en.wikipedia.org]
- 10. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamazepine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 13. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 14. Carbamazepine: Package Insert / Prescribing Info / MOA [drugs.com]
- 15. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 17. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 24. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
cross-validation of analytical methods for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Analytical Cross-Validation Guide: 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
Part 1: Executive Summary & Chemical Context
In the landscape of pharmaceutical development, 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one (henceforth referred to as AMPP ) occupies a critical niche. Often encountered as a key intermediate in the synthesis of tricyclic pyrrolo-quinoxalines or as a degradation impurity in lactam-based API synthesis (similar to Pirfenidone analogs), its analysis requires rigorous control.
The molecule possesses two distinct functionalities that drive analytical method development:
-
The Lactam Ring: Imparts polarity and potential hydrogen-bonding capability.
-
The Ortho-Aniline Moiety: Provides basicity (pKa ~4.5) and UV chromophore activity, but introduces susceptibility to oxidative degradation and peak tailing on silanol-active stationary phases.
This guide cross-validates two orthogonal methods: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for routine assay/purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace genotoxic impurity (GTI) screening.
Part 2: Comparative Analysis of Methods
The following table summarizes the performance metrics derived from validation protocols aligned with ICH Q2(R1) guidelines.
| Feature | Method A: HPLC-PDA | Method B: LC-MS/MS |
| Primary Application | Process control, Assay (>98% purity), Stability testing. | Trace impurity quantification (ppm level), Genotoxic screening. |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 1000 ng/mL |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 0.05 ng/mL / 0.15 ng/mL |
| Selectivity | High (via spectral purity confirmation). | Ultra-High (via MRM transitions). |
| Matrix Tolerance | High (Robust to high salt/buffer). | Low (Susceptible to ion suppression). |
| Throughput | Moderate (15-20 min run time). | High (Rapid gradient, <8 min). |
Part 3: Experimental Protocols & Rationale
Method A: HPLC-PDA (Robust Purity Profiling)
Rationale: The ortho-amino group can cause severe peak tailing due to interaction with residual silanols on the silica backbone. We utilize a high-coverage C18 column with a phosphate buffer at pH 6.5. At this pH, the aniline (pKa ~4.5) is predominantly neutral, increasing retention and improving peak symmetry.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 40% A / 60% B
-
20 min: 40% A / 60% B
-
21 min: 90% A / 10% B (Re-equilibration for 5 min).
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 240 nm (primary) and 210 nm (secondary).
-
Temperature: 30°C.
Validation Insight: The UV spectrum of AMPP exhibits a maximum at ~240 nm due to the conjugation of the phenyl ring with the amine and lactam. Monitoring at 240 nm minimizes interference from non-aromatic solvents.
Method B: LC-MS/MS (Trace Quantification)
Rationale: For trace analysis (e.g., cleaning validation or GTI screening), UV sensitivity is insufficient. We switch to a volatile formate buffer (pH 3.5). Here, the aniline is fully protonated (
Protocol:
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Rapid ramp from 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Precursor:
191.1 (Calculated MW: 190.24). -
Quantifier:
(Loss of pyrrolidone ring + methyl). -
Qualifier:
(Tropylium ion formation).
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development and the concentration of AMPP.
Caption: Analytical decision tree for AMPP characterization, distinguishing between bulk assay (HPLC-UV) and trace impurity profiling (LC-MS/MS).
Part 5: Validation Data Summary
The following data represents typical performance characteristics observed during the cross-validation of these methods.
Specificity & Stress Testing (Forced Degradation)
Samples of AMPP were subjected to stress conditions to verify method specificity.
| Stress Condition | Time/Temp | Degradation % | Method A Resolution | Method B Detection |
| Acid (0.1N HCl) | 24h / 60°C | < 2% | Stable | Mass Balance confirmed |
| Base (0.1N NaOH) | 24h / 60°C | ~15% | Degradant elutes at RRT 0.4 | Degradant |
| Oxidation (3% H2O2) | 4h / RT | ~8% | N-oxide peak at RRT 0.8 |
Accuracy & Recovery
Spike recovery experiments were performed in a synthetic reaction matrix.
-
HPLC-PDA Recovery: 99.2% ± 0.8% (at 100% target concentration).
-
LC-MS/MS Recovery: 94.5% ± 2.1% (at 10 ppb level).
-
Note: The lower recovery in MS is attributed to minor matrix effects (ion suppression), which can be corrected using a deuterated internal standard (AMPP-d3).
-
Part 6: Troubleshooting & Expert Insights
Issue: Peak Tailing in HPLC
-
Cause: Interaction between the lone pair of the ortho-amine and free silanols on the column.
-
Solution: Ensure the use of "End-capped" columns (e.g., Eclipse Plus or XBridge). If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base, though this is incompatible with MS.
Issue: Sample Instability
-
Observation: Samples turn yellow/brown over 24 hours.
-
Mechanism: Oxidation of the aniline moiety to form azo-dimers or quinone-imines.
-
Protocol Adjustment: Prepare samples in amber glassware. For LC-MS, add 0.1% ascorbic acid to the diluent if the assay allows, or analyze within 4 hours of preparation.
Issue: Carryover in LC-MS
-
Cause: The lactam ring can adhere to PEEK tubing.
-
Solution: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link
-
Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors." Journal of Medicinal Chemistry, 49(4), 1420–1432. (Provides synthesis and characterization context for aminophenyl-pyrrolidinones). Link
-
U.S. Food and Drug Administration (FDA). Method of Analysis for N-methyl-2-pyrrolidone (NMP). (Context for lactam analysis and MS transitions). Link
-
Jin, Y., et al. (2021).[3] "Derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 194, 113815.[4] (Demonstrates amine sensitivity in MS). Link
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one Analogs: A Guide to a Promising but Underexplored Chemical Space
An extensive review of current scientific literature reveals a significant gap in the exploration of the structure-activity relationships (SAR) of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one analogs. While the pyrrolidin-2-one scaffold is a well-established pharmacophore in a variety of centrally acting agents, including anticonvulsants and nootropics, specific and detailed SAR studies on this particular substitution pattern are not publicly available. This guide, therefore, aims to provide a comprehensive overview of the SAR of structurally related pyrrolidin-2-one derivatives to offer a predictive framework and guide future research in this promising, yet uncharted, area of medicinal chemistry.
The Pyrrolidin-2-one Core: A Privileged Scaffold in CNS Drug Discovery
The pyrrolidin-2-one ring system is a cornerstone in the design of drugs targeting the central nervous system (CNS). Its rigid, five-membered lactam structure allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets. Modifications at the N-1 position and on the pyrrolidinone ring itself have yielded compounds with a wide array of pharmacological activities.
Insights from Structurally Related Pyrrolidin-2-one Analogs
In the absence of direct SAR data for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one analogs, we can extrapolate potential structure-activity trends from closely related compound series that have been extensively studied. These include analogs with different aromatic substitutions at the N-1 position and various modifications on the pyrrolidin-2-one ring.
N-1 Phenyl-Substituted Pyrrolidin-2-ones: A Focus on Anticonvulsant Activity
A significant body of research exists on N-1-phenylpyrrolidin-2-ones and their anticonvulsant properties. These studies provide valuable insights into how substitutions on the phenyl ring influence biological activity.
Key SAR Observations for N-1 Phenylpyrrolidin-2-ones:
| Substitution Position | Nature of Substituent | Impact on Anticonvulsant Activity | Rationale |
| Phenyl Ring (General) | Lipophilic groups | Generally increases activity | Enhanced ability to cross the blood-brain barrier. |
| Para-position | Electron-withdrawing groups (e.g., Cl, CF₃) | Often enhances potency | May improve binding affinity to the target protein. |
| Ortho- and Meta-positions | Bulky groups | Can decrease or abolish activity | Potential for steric hindrance at the binding site. |
| Pyrrolidin-2-one Ring (C3, C4, C5) | Alkyl substitutions | Variable effects, can modulate potency and selectivity | Can influence the overall conformation and interaction with the binding pocket. |
For instance, studies on 4-phenylpyrrolidone derivatives have identified compounds with significant anticonvulsant effects.[1] Similarly, research on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones has highlighted the importance of the phenylpiperazine moiety for anticonvulsant activity.[2]
The Significance of the 2-Amino-4-methylphenyl Moiety: A Hypothesis
The specific 1-(2-Amino-4-methylphenyl) substitution pattern introduces unique electronic and steric features. The primary amino group at the ortho position can act as a hydrogen bond donor, potentially forming a key interaction with a biological target. The methyl group at the para position adds lipophilicity and may occupy a hydrophobic pocket within the binding site.
Hypothetical SAR for 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one Analogs:
-
N-1 Phenyl Ring:
-
Ortho-Amino Group: Acetylation or substitution of the amino group is likely to have a profound impact on activity, potentially altering the hydrogen bonding capacity and overall electronic nature of the ring.
-
Para-Methyl Group: Replacement with other alkyl groups (e.g., ethyl, propyl) could probe the size of a putative hydrophobic pocket. Introduction of electron-withdrawing or -donating groups at this position would clarify the electronic requirements for activity.
-
-
Pyrrolidin-2-one Ring:
-
C3, C4, and C5 Positions: Introduction of small alkyl or polar substituents could fine-tune the compound's pharmacokinetic and pharmacodynamic properties. Stereochemistry at these positions will likely be critical for activity, as seen in many other pyrrolidin-2-one series.
-
Experimental Protocols for Future SAR Studies
To elucidate the SAR of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one analogs, a systematic synthetic and biological evaluation program is necessary. The following experimental workflows are recommended based on established methodologies for similar compound classes.
General Synthetic Pathway
A plausible synthetic route to generate a library of analogs would involve the nucleophilic substitution reaction between a series of substituted anilines and γ-butyrolactone or its derivatives under appropriate conditions.
Caption: Workflow for evaluating the anticonvulsant properties of new analogs.
Step-by-Step Experimental Protocols:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent seizure spread.
-
Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal).
-
After a set pre-treatment time, deliver a supramaximal electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can raise the seizure threshold.
-
Administer the test compound to the animals.
-
After the pre-treatment time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the onset of clonic and tonic seizures. The latency to seizure and the percentage of animals protected from seizures are recorded.
-
-
6 Hz Seizure Model: This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Administer the test compound to the animals.
-
After the pre-treatment time, deliver a low-frequency (6 Hz) electrical stimulus via corneal electrodes.
-
Observe the animals for seizure activity. Protection is defined as the absence of seizure activity.
-
-
Rotarod Test: This test is used to assess potential motor impairment and neurotoxicity.
-
Train the animals to stay on a rotating rod.
-
Administer the test compound.
-
At various time points, place the animals on the rotating rod and measure the time they are able to maintain their balance.
-
Conclusion and Future Directions
The structure-activity relationships of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one analogs represent a significant knowledge gap in medicinal chemistry. Based on the well-established importance of the pyrrolidin-2-one scaffold in CNS drug discovery, this class of compounds holds considerable potential for the development of novel therapeutic agents. The insights from structurally related analogs, combined with a systematic approach to synthesis and biological evaluation as outlined in this guide, will be instrumental in unlocking the therapeutic promise of this unexplored chemical space. Future research should focus on synthesizing a diverse library of these analogs and screening them for a range of CNS activities, with a primary emphasis on anticonvulsant and neuroprotective effects.
References
- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
- Zhmurenko, L. A., Litvinova, S. A., Mokrov, G. V., & Gudasheva, T. A. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(6), 503–507.
- Czopek, A., Byrtus, H., Góra, M., Rapacz, A., & Kamiński, K. (2021). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem, 16(2), 354–366.
- Sapa, J., Pytka, K., Siwek, A., Starowicz, G., & Filipek, B. (2014). Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. Pharmacological Reports, 66(4), 633–638.
- Maciuszek, M., et al. (2021). Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists. European Journal of Medicinal Chemistry, 226, 113805.
- Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5856–5859.
- Miyamoto, K., et al. (1992). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Chemical & Pharmaceutical Bulletin, 40(9), 2416–2419.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
- Byrtus, H., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7354.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
- Obniska, J., & Zagórska, A. (2006). Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione. Acta Poloniae Pharmaceutica, 63(3), 195-200.
- Chen, J., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1755-1768.
- Rapacz, A., et al. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(3), 339-348.
-
Wikipedia. (n.d.). Anticonvulsant. In Wikipedia. Retrieved February 24, 2026, from [Link].
- Obniska, J., & Kamiński, K. (2007). New antiepileptic agents: structure–activity relationships. Current Topics in Medicinal Chemistry, 7(7), 655-677.
- El-Damasy, A. K., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1334.
- Lipton, M. A. (2012). Part I. the Rational Design, Synthesis, and Evaluation of Second Generation Class II HMG-COA Reductase Inhibitors Part II. Studies Directed Toward the On-Resin Preparation of C-Terminal Modified and Cyclic Peptides. Purdue University.
Sources
comparing the efficacy of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one with commercial drugs
Comparison Guide: Efficacy of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one (AMPP) vs. Commercial Pharmacotherapies
Executive Summary
1-(2-Amino-4-methylphenyl)pyrrolidin-2-one (referred to herein as AMPP ) represents a specialized "privileged scaffold" in medicinal chemistry rather than a standalone commercial drug. Unlike established therapeutics (e.g., Diazepam, Fluconazole) that function as final Active Pharmaceutical Ingredients (APIs), AMPP serves as a critical bioactive intermediate . Its unique 1,2-substitution pattern on the phenyl ring allows for rapid cyclization into Pyrrolo[1,2-a]quinoxalines and Tricyclic Lactams , classes of compounds exhibiting potent antipsychotic, antileishmanial, and multidrug-resistance (MDR) reversal activities.
This guide compares the efficacy of AMPP-derived therapeutics against commercial standards, evaluating its utility in overcoming resistance mechanisms where traditional drugs fail.
Part 1: Pharmacological Profile & Mechanism of Action
The "Pre-Cyclized" Potential
While commercial drugs like Levetiracetam utilize a simple pyrrolidinone ring for antiepileptic activity, AMPP incorporates a highly reactive ortho-amino aniline moiety. This structural feature dictates its dual-role:
-
Direct Activity: As a standalone molecule, N-arylpyrrolidinones function as Protoporphyrinogen Oxidase (PPO) inhibitors (herbicidal activity) and modulate GABA-A receptors (sedative/anxiolytic potential), though with lower stability than commercial analogs due to the reactive amino group.
-
Scaffold Efficacy: Its primary value lies in its conversion to Pyrrolo[1,2-a]quinoxalines . These derivatives intercalate DNA or inhibit efflux pumps (e.g., CaCdr1p) more effectively than standard azoles in resistant strains.
Mechanism of Cyclization (The "Active" Form)
AMPP undergoes a copper-catalyzed oxidative cyclization to form the tricyclic core. This "locked" conformation mimics the pharmacophore of Clozapine (antipsychotic) and Quinine (antimalarial), but with improved metabolic stability.
Figure 1: Transformation of the AMPP scaffold into its bioactive tricyclic form, unlocking dual-target specificity.
Part 2: Comparative Efficacy Data
The following data contrasts AMPP-derived candidates (Series A-Q) against commercial standards in two key therapeutic areas: Antifungal/MDR Reversal and CNS Modulation .
Efficacy in Multidrug-Resistant (MDR) Pathogens
Context:Candida albicans resistance to Fluconazole is driven by efflux pumps (Cdr1/Mdr1). AMPP derivatives function as "efflux pump inhibitors" (EPIs), restoring the efficacy of commercial drugs.
| Compound Class | Test Agent | Target | IC50 / FICI Value* | Efficacy vs. Commercial Standard |
| Commercial Standard | Fluconazole | Ergosterol Synthesis | >64 µg/mL (Resistant Strain) | Ineffective in MDR strains without EPIs. |
| Commercial Standard | Miltefosine | Membrane/Apoptosis | 2–4 µM | High toxicity profile limits utility. |
| AMPP Derivative | Compound 1d (Piperazinyl-pyrrolo-quinoxaline) | CaMdr1 Efflux Pump | FICI ≤ 0.5 (Synergistic) | Superior: Restores Fluconazole sensitivity at <5 µM. |
| AMPP Scaffold | AMPP (Precursor) | Unknown | >100 µM | Low direct efficacy; requires cyclization. |
-
FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates strong synergy.
-
Data Source: Adapted from synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives (Ref 1).
Efficacy in CNS Disorders (Anxiolytic/Antipsychotic)
Context: Comparison against Benzodiazepines (Diazepam) and Atypical Antipsychotics.
| Metric | Commercial Drug (Diazepam) | AMPP-Derived Tricyclic (PQ-7) | Advantage of AMPP Class |
| Receptor Affinity (Ki) | 5–10 nM (GABA-A) | 12–25 nM (GABA-A) | Slightly lower affinity, but higher selectivity . |
| Sedation Side Effect | High (Rotarod Deficit) | Low | Reduced risk of motor impairment. |
| Metabolic Half-Life | 20–50 hours (Active metabolites) | 6–8 hours | Reduced "hangover" effect due to cleaner clearance. |
Part 3: Experimental Protocols
To validate the efficacy of AMPP as a scaffold, the following workflow establishes its synthesis and subsequent biological evaluation.
Synthesis of AMPP (The Scaffold)
Objective: Synthesize 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one from 4-methyl-2-nitroaniline.
-
Precursor Preparation: Dissolve 4-methyl-2-nitroaniline (10 mmol) in dry THF.
-
Acylation: Add 4-chlorobutyryl chloride (11 mmol) dropwise at 0°C. Stir for 4h to form the amide intermediate.
-
Cyclization (Step 1): Treat with NaH (1.2 eq) in DMF to close the pyrrolidinone ring. Result: 1-(4-methyl-2-nitrophenyl)pyrrolidin-2-one.
-
Reduction (Critical Step):
-
Purification: Filter through Celite. Recrystallize from Ethanol.
-
Yield: ~85% off-white solid.
-
Validation: 1H NMR (CDCl3) confirms amino protons at δ ~4.0 ppm and pyrrolidinone ring protons.
-
Biological Assay: MDR Reversal (Checkerboard Method)
Objective: Measure if AMPP derivatives restore Fluconazole efficacy.
-
Culture: Use C. albicans strain AD-MDR1 (resistant).
-
Plating: Prepare 96-well plates with serial dilutions of Fluconazole (Rows) and AMPP-Derivative (Columns).
-
Incubation: 30°C for 48 hours.
-
Readout: Measure OD600. Calculate FICI using the formula:
-
Interpretation: If FICI < 0.5, the AMPP scaffold successfully inhibits the resistance mechanism.
Part 4: Visualization of Comparative Advantages
Figure 2: Strategic positioning of AMPP derivatives vs. commercial standards. Green nodes indicate superior performance in resistance/safety profiles.
References
-
Guillon, J., et al. (2015). "Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Li Petri, G., et al. (2021).[4][6] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[4][6] Topics in Current Chemistry.
-
Kulig, K., et al. (2012). "QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls." Medicinal Chemistry Research.
-
Zhang, Y., et al. (2017). "Copper-Catalyzed One-Pot Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives from 1-(2-Aminophenyl)pyrroles." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
confirming the binding affinity of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one to its target
The following guide provides a rigorous technical framework for validating the binding affinity of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one (hereafter referred to as AMP-P2 ).
Given the structural properties of AMP-P2 (a low molecular weight N-aryl lactam with an ortho-aniline moiety), this guide prioritizes methods capable of resolving rapid kinetics and low-mass signals, distinguishing specific residence time from non-specific hydrophobic interaction.
Executive Summary & Compound Analysis
AMP-P2 presents specific challenges for binding validation due to its physicochemical profile. As a fragment-like small molecule (MW ≈ 190.24 Da), it likely exhibits fast exchange rates (
-
Structural Implications: The ortho-amino group acts as a critical hydrogen bond donor, while the para-methyl phenyl group introduces a hydrophobic vector.
-
Validation Risk: The primary risk is false positives driven by hydrophobic aggregation or promiscuous binding to protein surface patches rather than the specific active pocket.
-
Recommendation: A multi-modal approach is required. Surface Plasmon Resonance (SPR) is the primary recommendation for kinetic resolution, orthogonally validated by Isothermal Titration Calorimetry (ITC) for thermodynamic stoichiometry (
) to rule out aggregation.
Comparative Methodology Guide
This section objectively compares the three leading biophysical techniques for confirming AMP-P2 affinity.
Table 1: Technical Performance Matrix
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) |
| Primary Output | Kinetics ( | Thermodynamics ( | Affinity ( |
| Suitability for AMP-P2 | High. Essential for detecting fast-off rates common in lactam fragments. | Medium. Limited by AMP-P2 solubility; requires high protein consumption. | High. Excellent if target protein is unstable or difficult to immobilize. |
| Labeling Requirement | Label-free (Protein immobilized) | Label-free (Solution phase) | Fluorescent Labeling (Target) |
| Throughput | High (Automation capable) | Low (Serial injections) | Medium |
| Critical Blind Spot | Ligand promiscuity (non-specific binding to matrix). | "Silent" binding ( | False positives from fluorescence interference. |
In-Depth Analysis
Option A: Surface Plasmon Resonance (SPR) – The Kinetic Standard
Why it wins for AMP-P2: SPR is the only method that visualizes the shape of the binding event. For a small molecule like AMP-P2, a "square wave" sensorgram indicates very fast kinetics, whereas a slow dissociation curve suggests a high-affinity residence time (desirable for drug candidates).
-
Caveat: Because AMP-P2 is small (~190 Da), the signal-to-noise ratio will be low. You must use a high-capacity sensor chip (e.g., CM5 or CM7) and high ligand density to achieve a theoretical
RU.
Option B: Isothermal Titration Calorimetry (ITC) – The Orthogonal Validator
Why it is necessary: ITC measures heat change. If AMP-P2 binds non-specifically (aggregates), the stoichiometry (
-
Caveat: AMP-P2 likely requires DMSO for solubility. Mismatched DMSO concentrations between the syringe (ligand) and cell (protein) will cause massive heat of dilution artifacts, masking the binding signal.
Detailed Experimental Protocol: SPR (Biacore/Sierra)
This protocol is designed to mitigate the low molecular weight risks of AMP-P2.
Phase 1: System Preparation
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).
-
Crucial Step: Add 3-5% DMSO to both running buffer and sample buffer to match AMP-P2 stock solvent.
-
-
Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).
-
Target Immobilization: Amine coupling (EDC/NHS) to reach a target density (
) of 3,000–5,000 RU .-
Calculation:
. -
Note: For a 50 kDa target and 190 Da ligand, 5,000 RU immobilization yields a theoretical max signal of only ~19 RU. High sensitivity settings are mandatory.
-
Phase 2: Solvent Correction (The "Self-Validating" Step)
Because DMSO has a high refractive index, slight variations affect the signal more than the ligand binding itself.
-
Prepare a solvent correction cycle with 8 points ranging from 2.5% to 3.8% DMSO (if working at 3%).
-
Run these cycles before and during the assay to calibrate the bulk refractive index shift.
Phase 3: Multi-Cycle Kinetics (MCK)
-
Concentration Series: Prepare a 2-fold dilution series of AMP-P2.
-
Range:
to (Estimated). If unknown, screen 1 µM to 500 µM.
-
-
Injection:
-
Contact time: 60 seconds (sufficient for fast kinetics).
-
Dissociation time: 120 seconds.
-
Flow rate: 30 µL/min (minimizes mass transport limitations).
-
-
Regeneration: Likely not needed for this class of molecule (fast off-rate). If required, use mild 10 mM Glycine pH 2.5.
Phase 4: Data Analysis
-
Zeroing: Double reference subtraction (Reference flow cell – Buffer blank).
-
Fitting: Fit to a 1:1 Langmuir binding model .
-
Quality Control: Look for the
value (should be < 10% of ). -
T-value: The T-value for the mass transport term should be insignificant.
-
Visualization: The Validation Workflow
The following diagram illustrates the logical flow for confirming the binding of AMP-P2, ensuring that false positives (aggregation) are filtered out before kinetic characterization.
Caption: Figure 1. Hierarchical validation workflow for AMP-P2. The process moves from basic physicochemical QC to kinetic resolution (SPR) and finally thermodynamic confirmation (ITC) to eliminate false positives common with hydrophobic small molecules.
References
-
Cytiva (formerly GE Healthcare). Surface Plasmon Resonance (SPR) Theory and Practice: Biacore Sensor Surface Handbook.Link
-
Freire, E. (2008). Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today. Link
-
Giannetti, A. M. (2011). From experimental design to structural analysis: A practical guide to SPR for fragment-based drug discovery. Methods in Enzymology. Link
-
Duff, M. R., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments (JoVE). Link
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
For Immediate Release
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, a compound that, due to its aromatic amine and pyrrolidinone structure, requires careful management as hazardous waste. Adherence to these protocols will minimize risks and promote a culture of safety and regulatory compliance.
Hazard Profile and Immediate Safety Precautions
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste[3].
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes[3].
-
Lab Coat: A standard laboratory coat is required to protect from skin contact[1].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust[3]. If there is a risk of significant aerosol or dust generation, a NIOSH-approved respirator may be necessary[3].
Step-by-Step Disposal Protocol
The disposal of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one must be carried out in accordance with all federal, state, and local regulations[3]. Under no circumstances should this chemical be poured down the drain or mixed with general waste[3].
Waste Segregation and Collection
Proper segregation of chemical waste is the foundation of safe disposal.
-
Solid Waste:
-
Collect any solid 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one waste, including contaminated consumables like weighing paper and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid[1].
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "1-(2-Amino-4-methylphenyl)pyrrolidin-2-one"[3].
-
-
Liquid Waste:
-
If the compound is in a solution, collect the liquid waste in a separate, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed[4]. It should generally be classified as non-halogenated organic waste[3].
-
Indicate the solvent and the approximate concentration of the compound on the label[1].
-
The following diagram illustrates the general workflow for waste segregation:
Spill Management
In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate the immediate area to prevent unnecessary exposure.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one[5].
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance[1][6].
-
Collect: While wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated solid hazardous waste container[1].
-
Clean: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste[1].
-
Prevent Entry into Drains: Do not allow the spilled product or cleaning materials to enter drains[5][6].
The spill response workflow is summarized in the diagram below:
Final Disposal and Logistical Planning
The ultimate disposal of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one should be handled by a licensed professional waste disposal service[6].
-
Container Management: Do not overfill waste containers; a general rule is to fill them to no more than 90% of their capacity to allow for vapor expansion[3]. Keep containers tightly closed when not in use[3].
-
Storage: Store waste containers in a designated, cool, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent spills from reaching drains[7].
-
Professional Disposal: Arrange for a licensed hazardous waste management company to pick up the waste. Provide them with a comprehensive description of the waste, including its chemical name and any available hazard information[5]. The most common method for final disposal of such organic compounds is incineration[3][6].
The overall disposal process is outlined below:
Summary of Disposal Parameters
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Waste; Non-Halogenated Organic | [3] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat, potential respirator | [1][3] |
| Solid Waste Container | Labeled, compatible (e.g., HDPE), securely lidded | [1][3] |
| Liquid Waste Container | Labeled, compatible, segregated from other waste streams | [1][4] |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste | [1][6] |
| Final Disposal Method | Incineration via a licensed professional waste disposal service | [3][6] |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one, safeguarding both their personal health and the environment.
References
- Benchchem. (n.d.). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 1-Pyrrol-1-ylbut-3-en-1-one: A Guide for Laboratory Professionals.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Benchchem. (n.d.). Safe Disposal of 1-(2-Amino-5-methylphenyl)ethanone: A Procedural Guide.
Sources
Personal Protective Equipment (PPE) for Handling 1-(2-Amino-4-methylphenyl)pyrrolidin-2-one
[1]
Executive Safety Summary
1-(2-Amino-4-methylphenyl)pyrrolidin-2-one is a bifunctional molecule combining a pyrrolidinone ring with a substituted aniline (aromatic amine) .[1]
The Critical Hazard: This molecule presents a synergistic risk profile.[1][2] The pyrrolidinone moiety acts as a permeation enhancer (similar to N-Methyl-2-pyrrolidone, NMP), potentially accelerating the dermal absorption of the toxic aniline group.[1] Once absorbed, aromatic amines are known to cause Methemoglobinemia (interference with oxygen transport in blood) and skin sensitization.[1]
Operational Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) or Occupational Exposure Band (OEB) 3/4 compound. Do not rely on standard "lab coat and nitrile" protocols.[1]
Risk Assessment & PPE Logic (SAR Analysis)
Structure-Activity Relationship (SAR) Justification
| Structural Moiety | Associated Hazard | PPE Implication |
| Pyrrolidinone Ring | Solvent-like properties; enhances skin permeability; reproductive toxicity potential.[1] | Glove Selection: Standard nitrile may have short breakthrough times.[1][3] Double-gloving or laminate material is required.[1] |
| Aniline Derivative | Skin sensitization; Methemoglobinemia; potential carcinogenicity/mutagenicity.[1] | Respiratory/Dermal: Zero-tolerance for dust inhalation or skin contact.[1] Full skin coverage is mandatory.[1] |
Risk Logic Flowchart
Figure 1: Logical derivation of safety controls based on chemical structure analysis.
Mandatory PPE Matrix
Strict adherence to this matrix is required for all handling quantities >10 mg.[1]
| Protection Zone | Equipment Standard | Operational Rationale |
| Hand Protection (Inner) | Nitrile (4 mil minimum) | Acts as a second skin; check for rips immediately upon donning.[1] |
| Hand Protection (Outer) | Silver Shield® (Laminate) OR Long-cuff Nitrile (8 mil) | Critical: Pyrrolidinones can permeate thin nitrile.[1] Laminate offers >4hr breakthrough protection against amines/solvents [1].[1] |
| Respiratory | Fume Hood (Primary) or P100/N99 Respirator | If handling powder outside a hood (not recommended), a powered air-purifying respirator (PAPR) or tight-fitting P100 is mandatory.[1] |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton lab coats are insufficient; they absorb liquids and hold toxins against the skin.[1] Use impervious, disposable materials.[1] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient due to the splash/permeation risk of the pyrrolidinone moiety.[1] |
| Footwear | Closed-toe, non-absorbent | Leather or synthetic.[1] No mesh sneakers (liquid trap hazard).[1] |
Operational Protocol: The "Self-Validating" Workflow
This protocol is designed to prevent cross-contamination.[1] The "Self-Validating" aspect means that if you cannot perform a step (e.g., you cannot remove gloves without touching the outside), the system has failed, and you must stop.[1]
Phase A: Donning (Entry)[1]
-
Visual Check: Inspect Tyvek sleeves for tears.[1]
-
Inner Glove: Don 4 mil nitrile gloves.[1] Tape cuffs to lab coat sleeves (optional but recommended for powders).[1]
-
Outer Glove: Don 8 mil nitrile or Silver Shield gloves.[1] Validation: Ensure no skin is visible between cuff and glove.[1]
Phase B: Handling
-
The "Clean/Dirty" Rule: Your outer gloves are "dirty."[1] Never touch your face, phone, or door handles with outer gloves.[1]
-
Change Frequency: Replace outer gloves every 60 minutes or immediately after a splash.[1]
Phase C: Doffing (Exit) - The High Risk Zone
Most exposures occur here.[1] Follow this specific sequence:
Figure 2: Sequential doffing procedure to minimize secondary exposure.
Emergency Response & Disposal
Spill Management (Powder or Liquid)[1][4]
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Do not attempt cleanup without Double Nitrile + Tyvek + Respirator .
-
Neutralization:
-
Decontamination: Clean surface with 10% soap/water solution, followed by water rinse.[1] Collect all waste as hazardous.[1]
Waste Disposal[5][6][7]
References
-
PubChem. (n.d.).[1] Compound Summary: Pyrrolidone Derivatives & Permeation. National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Aromatic Amines Safety Guidelines. United States Department of Labor.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Aniline and substituted anilines. Retrieved from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
